DAT-230
Description
Properties
CAS No. |
1504583-00-9 |
|---|---|
Molecular Formula |
C20H21NO2S |
Molecular Weight |
339.45 |
IUPAC Name |
2-methoxy-5-[2-(3-methoxy-4,5-dimethylphenyl)thiophen-3-yl]aniline |
InChI |
InChI=1S/C20H21NO2S/c1-12-9-15(11-19(23-4)13(12)2)20-16(7-8-24-20)14-5-6-18(22-3)17(21)10-14/h5-11H,21H2,1-4H3 |
InChI Key |
NPXKFXXMFDKVTM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1C)OC)C2=C(C=CS2)C3=CC(=C(C=C3)OC)N |
Appearance |
white solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DAT230; DAT 230; DAT-230. |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of Pasireotide (SOM230)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Pasireotide, a multi-receptor targeted somatostatin analog. The information presented herein is intended for a scientific audience and details the molecular interactions, signaling pathways, and cellular effects of this compound. All quantitative data is summarized in structured tables, and key experimental methodologies are described.
Core Mechanism of Action
Pasireotide (also known by its development code, SOM230) is a synthetic cyclohexapeptide analog of the natural hormone somatostatin. Its primary mechanism of action is through high-affinity binding to and activation of multiple somatostatin receptor subtypes (SSTRs). This interaction triggers a cascade of intracellular signaling events that lead to the inhibition of hormone secretion and cell proliferation.[1]
Pasireotide is a multi-receptor ligand, binding to four of the five known SSTRs: sst1, sst2, sst3, and sst5.[1] Notably, it exhibits a particularly high affinity for sst5, which is a key differentiator from first-generation somatostatin analogs like octreotide that preferentially bind to sst2.[2] This broader receptor binding profile is believed to contribute to its enhanced efficacy in certain conditions, such as Cushing's disease, where corticotroph tumors predominantly express sst5.[3]
Quantitative Data: Receptor Binding Affinity and Potency
The binding affinity of Pasireotide for various somatostatin receptor subtypes has been characterized in several studies. The following tables summarize the key quantitative data.
Table 1: Pasireotide (SOM230) Binding Affinity (pKi) for Human Somatostatin Receptor Subtypes
| Receptor Subtype | pKi |
| sst1 | 8.2 |
| sst2 | 9.0 |
| sst3 | 9.1 |
| sst4 | <7.0 |
| sst5 | 9.9 |
Source: Data compiled from publicly available research.[4][5]
Table 2: Comparative Binding Affinity of Pasireotide and Octreotide
| Receptor Subtype | Pasireotide Affinity vs. Octreotide |
| sst1 | 30-fold higher |
| sst2 | 2.5-fold lower |
| sst3 | 5-fold higher |
| sst5 | 40-fold higher |
Source: Data compiled from publicly available research.[6]
Table 3: In Vitro Potency of Pasireotide (SOM230)
| Assay | Cell Type | Parameter Measured | IC50 |
| GH Release Inhibition | Primary cultures of rat pituitary cells | GHRH-induced GH release | 0.4 nM |
| ACTH Secretion Inhibition | Mouse AtT20 corticotroph adenoma cells | ACTH release | 0.2 nM |
Source: Data compiled from publicly available research.[3][7]
Signaling Pathways
Upon binding to its target receptors, Pasireotide initiates downstream signaling cascades that mediate its therapeutic effects. The primary pathways involved are the inhibition of adenylyl cyclase and the modulation of ion channel activity.
Adenylyl Cyclase Inhibition
Activation of sst1, sst2, sst3, and sst5 by Pasireotide leads to the inhibition of adenylyl cyclase activity. This results in a decrease in intracellular cyclic AMP (cAMP) levels, a crucial second messenger involved in hormone secretion and cell proliferation.[2]
Modulation of Ion Channel Activity
Pasireotide also influences the activity of calcium and potassium channels. By promoting the opening of potassium channels and inhibiting the opening of voltage-gated calcium channels, Pasireotide leads to membrane hyperpolarization and a reduction in intracellular calcium concentration. This decrease in cytosolic calcium is a key factor in the inhibition of hormone exocytosis.[2]
Experimental Protocols
The following sections provide an overview of the methodologies used in key experiments to elucidate the mechanism of action of Pasireotide.
Receptor Binding Assays
Objective: To determine the binding affinity of Pasireotide to different somatostatin receptor subtypes.
General Protocol:
-
Cell Culture: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO-K1) cells stably transfected to express individual human somatostatin receptor subtypes (sst1, sst2, sst3, sst4, or sst5) are cultured under standard conditions.
-
Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.
-
Competition Binding Assay: A radiolabeled somatostatin analog (e.g., 125I-labeled Tyr11-SRIF-14 or 125I-labeled [Leu8, D-Trp22, Tyr25]-SRIF-28) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled Pasireotide.
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of Pasireotide that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
In Vitro Hormone Secretion Assays
Objective: To evaluate the inhibitory effect of Pasireotide on hormone secretion from pituitary cells.
General Protocol for GH Secretion:
-
Cell Culture: Primary cultures of rat pituitary cells or human GH-secreting pituitary adenoma cells are established.
-
Treatment: Cells are pre-incubated with various concentrations of Pasireotide for a specified period (e.g., 72 hours).
-
Stimulation: Hormone secretion is stimulated with a secretagogue, such as Growth Hormone-Releasing Hormone (GHRH).
-
Sample Collection: The cell culture supernatant is collected.
-
Quantification: The concentration of Growth Hormone (GH) in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
Data Analysis: The inhibitory effect of Pasireotide on GH secretion is calculated as a percentage of the stimulated control.
General Protocol for ACTH Secretion:
-
Cell Line: The mouse pituitary tumor cell line AtT20/D16v-F2, which secretes Adrenocorticotropic Hormone (ACTH), is commonly used.
-
Treatment: Cells are incubated with different concentrations of Pasireotide for a defined duration (e.g., 48 hours).
-
Sample Collection: The culture medium is collected.
-
Quantification: ACTH levels in the medium are quantified by ELISA or RIA.
-
Data Analysis: The percentage of inhibition of ACTH secretion by Pasireotide is determined relative to untreated control cells.
Cell Proliferation and Apoptosis Assays
Objective: To assess the anti-proliferative and pro-apoptotic effects of Pasireotide.
General Protocol:
-
Cell Culture: Relevant cell lines (e.g., pituitary tumor cells, neuroendocrine tumor cells) are cultured.
-
Treatment: Cells are treated with various concentrations of Pasireotide for different time points.
-
Proliferation Assessment: Cell proliferation can be measured using various methods, such as:
-
Ki67 Immunohistochemistry: Staining for the Ki67 proliferation marker.
-
MTT or WST-1 assay: Colorimetric assays that measure metabolic activity as an indicator of cell viability.
-
BrdU incorporation assay: Measures DNA synthesis during cell proliferation.
-
-
Apoptosis Assessment: Apoptosis can be evaluated by:
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay: Detects DNA fragmentation, a hallmark of apoptosis.
-
Caspase activity assays: Measure the activity of caspases, which are key mediators of apoptosis.
-
Annexin V/Propidium Iodide staining: Differentiates between viable, apoptotic, and necrotic cells by flow cytometry.
-
-
Data Analysis: The effects of Pasireotide on cell proliferation and apoptosis are quantified and compared to control conditions.
Clinical Trial Protocols
Numerous clinical trials have been conducted to evaluate the efficacy and safety of Pasireotide. The general design of these trials is outlined below.
Example: Phase III Study in Cushing's Disease (B2305; NCT00434148)
-
Study Design: A multinational, randomized, double-blind study.[8]
-
Participants: Patients with confirmed persistent or recurrent Cushing's disease or those with newly diagnosed disease who were not surgical candidates.[8]
-
Intervention: Patients were randomized to receive subcutaneous injections of Pasireotide at either 600 µg or 900 µg twice daily.[8]
-
Primary Endpoint: The proportion of patients who achieved normalization of urinary free cortisol (UFC) levels after six months of treatment without a dose increase.[5]
-
Secondary Endpoints: Changes in serum and salivary cortisol levels, improvements in clinical signs and symptoms, quality of life, and safety.[5]
Example: Phase II Study in Acromegaly (NCT00088582)
-
Study Design: A randomized, open-label, crossover, multicenter study.[9]
-
Participants: Patients with active acromegaly.[9]
-
Intervention: Patients first received octreotide for 28 days, followed by three consecutive 28-day periods of Pasireotide at 200 µg, 400 µg, and 600 µg twice daily in a randomized order.[9]
-
Primary Outcome: Biochemical response, defined as a reduction in mean GH levels to ≤2.5 µg/L and normalization of IGF-1 levels.[9]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Managing pasireotide-associated hyperglycemia: a randomized, open-label, Phase IV study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Medical Therapy with Pasireotide in Recurrent Cushing’s Disease: Experience of Patients Treated for At Least 1 Year at a Single Center - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase II clinical trial of pasireotide long-acting repeatable in patients with metastatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Pasireotide treatment significantly reduces tumor volume in patients with Cushing’s disease: results from a Phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pasireotide (SOM230) demonstrates efficacy and safety in patients with acromegaly: a randomized, multicenter, phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Somatostatin Receptor Binding Affinity of Pasireotide (SOM230)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the somatostatin receptor binding affinity and mechanism of action of pasireotide (also known as SOM230). Pasireotide is a multi-receptor targeted somatostatin analogue, demonstrating a distinct binding profile compared to first-generation somatostatin analogues like octreotide. This document consolidates quantitative binding data, details experimental methodologies, and visualizes key biological pathways to support research and development activities in related fields.
Core Data: Somatostatin Receptor Binding Affinity
Pasireotide exhibits a broad binding profile, with high affinity for four of the five somatostatin receptor subtypes. This characteristic underpins its unique pharmacological effects and clinical applications. The binding affinities, expressed as half-maximal inhibitory concentration (IC50) and equilibrium dissociation constant (Ki), are summarized below. Lower values indicate higher binding affinity.
| Receptor Subtype | Pasireotide (SOM230) IC50 (nM) | Pasireotide (SOM230) pKi | Pasireotide (SOM230) Ki (nM) | Octreotide Ki (nM) | Reference |
| SSTR1 | 1.5 | 8.2 | 6.3 | >1000 | [1] |
| SSTR2 | 1.0 | 9.0 | 1.0 | 0.8 | [1] |
| SSTR3 | 0.8 | 9.1 | 0.79 | 19 | [1] |
| SSTR4 | >100 | <7.0 | >100 | >1000 | [1] |
| SSTR5 | 0.16 | 9.9 | 0.13 | 16 | [1] |
Note: pKi is the negative logarithm of the Ki value. Data for octreotide is provided for comparative purposes.
Pasireotide demonstrates a significantly higher affinity for SSTR1, SSTR3, and SSTR5 compared to octreotide, while maintaining a high affinity for SSTR2.[1] This broader receptor engagement is believed to contribute to its efficacy in conditions where tumors express a mix of somatostatin receptor subtypes.
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinities for pasireotide to somatostatin receptors is typically conducted using competitive radioligand binding assays. These experiments are fundamental in characterizing the interaction between a ligand and its receptor.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., pasireotide) for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand with known affinity.
Materials:
-
Cell Membranes: From cell lines (e.g., CHO-K1, HEK293) stably transfected to express a single human somatostatin receptor subtype (SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5).
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [125I]-labeled somatostatin analogue).
-
Test Compound: Unlabeled pasireotide at various concentrations.
-
Assay Buffer: A buffered solution (e.g., Tris-HCl) containing protease inhibitors to maintain the integrity of the receptors and ligands.
-
Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from unbound radioligand.
-
Scintillation Counter: To measure the radioactivity on the filters.
Methodology:
-
Membrane Preparation: Transfected cells are cultured and harvested. The cell membranes are then isolated through a series of homogenization and centrifugation steps. The protein concentration of the membrane preparation is determined.
-
Assay Setup: The assay is typically performed in 96-well plates. Each well contains a fixed amount of cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (pasireotide).
-
Incubation: The plates are incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Unbound Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the unlabeled test compound. This generates a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Below is a graphical representation of the experimental workflow for a typical radioligand binding assay.
Caption: Experimental workflow for a radioligand binding assay.
Signaling Pathways
Upon binding to its cognate receptors, pasireotide initiates a cascade of intracellular signaling events. Somatostatin receptors are G-protein coupled receptors (GPCRs), and their activation leads to various cellular responses, primarily inhibitory in nature. The major signaling pathways activated by pasireotide are depicted below.
Caption: Signaling pathways activated by pasireotide binding.
Key Signaling Events:
-
Inhibition of Adenylyl Cyclase: Activation of the Gi subunit of the G-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP is a primary mechanism for the inhibition of hormone secretion.
-
Modulation of Ion Channels: Pasireotide binding leads to the inhibition of voltage-gated calcium (Ca2+) channels, reducing calcium influx which is critical for hormone exocytosis. Simultaneously, it activates potassium (K+) channels, leading to hyperpolarization of the cell membrane and further inhibition of secretion.
-
Activation of Phosphotyrosine Phosphatases (PTPs): Pasireotide can activate PTPs, which in turn can modulate the mitogen-activated protein kinase (MAPK) pathway. This can lead to anti-proliferative effects and the induction of apoptosis in certain cell types.
References
An In-depth Technical Guide to Pasireotide (SOM230) Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pasireotide (SOM230) is a multireceptor-targeted somatostatin analog with a unique binding profile that distinguishes it from first-generation somatostatin analogs (SSAs) like octreotide and lanreotide.[1] This guide provides a comprehensive overview of the signaling pathways modulated by pasireotide, with a focus on the molecular mechanisms underlying its therapeutic effects in conditions such as Cushing's disease and acromegaly. We will delve into its receptor binding affinities, downstream signaling cascades, and the experimental methodologies used to elucidate these pathways.
Core Mechanism of Action: Somatostatin Receptor (SSTR) Binding
Pasireotide exerts its effects by binding with high affinity to four of the five somatostatin receptor subtypes: SSTR1, SSTR2, SSTR3, and SSTR5.[2] Unlike first-generation SSAs that primarily target SSTR2, pasireotide exhibits a particularly high affinity for SSTR5.[1][2] This broader receptor binding profile is central to its enhanced efficacy in certain neuroendocrine tumors.[1]
Quantitative Data: Receptor Binding Affinities
The binding affinities of pasireotide and other somatostatin analogs for the five human SSTR subtypes are summarized in the table below. The data are presented as the mean inhibition constant (Ki) in nanomolars (nM), where a lower value indicates a higher binding affinity.
| Compound | hSSTR1 (Ki, nM) | hSSTR2 (Ki, nM) | hSSTR3 (Ki, nM) | hSSTR4 (Ki, nM) | hSSTR5 (Ki, nM) |
| Pasireotide (SOM230) | 9.3 | 1.0 | 1.5 | >1000 | 0.16 |
| Octreotide | >1000 | 0.6 | 7.9 | >1000 | 13 |
| Lanreotide | 12 | 1.9 | 18 | >1000 | 8.3 |
| Somatostatin-14 | 2.1 | 0.3 | 4.2 | 3.2 | 1.3 |
Data compiled from multiple sources.
Signaling Pathways Modulated by Pasireotide
Upon binding to its target SSTRs, which are G-protein coupled receptors (GPCRs), pasireotide initiates a cascade of intracellular signaling events. The primary downstream effectors are adenylyl cyclase and mitogen-activated protein kinase (MAPK) pathways.
Inhibition of Adenylyl Cyclase and Reduction of cAMP
The activation of SSTRs by pasireotide leads to the inhibition of adenylyl cyclase activity through the activation of an inhibitory G-protein (Gi). This results in a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[3] A reduction in cAMP levels leads to decreased activation of Protein Kinase A (PKA), which in turn reduces the phosphorylation of downstream targets involved in hormone synthesis and secretion.[4]
References
- 1. A dilute and shoot method for urinary free cortisol analysis by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protein kinase A inhibitor proteins (PKIs) divert GPCR-Gαs-cAMP signaling toward EPAC and ERK activation and are involved in tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of Pasireotide: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Pasireotide (SOM230) is a second-generation, multi-receptor targeted somatostatin analog developed by Novartis. It represents a significant advancement in the medical management of neuroendocrine disorders, particularly Cushing's disease and acromegaly. Unlike first-generation somatostatin analogs (e.g., octreotide, lanreotide) that primarily target the somatostatin receptor subtype 2 (SSTR2), pasireotide exhibits a broader binding profile with high affinity for SSTR1, SSTR2, SSTR3, and especially SSTR5. This unique characteristic allows it to effectively inhibit hormonal hypersecretion from pituitary adenomas that may be resistant to other therapies. This guide provides an in-depth overview of the discovery, preclinical development, and pivotal clinical trials that established the efficacy and safety of pasireotide.
Preclinical Development and Mechanism of Action
The development of pasireotide was driven by the need for a somatostatin analog with a wider receptor footprint. Pituitary adenomas responsible for Cushing's disease (corticotroph tumors) and acromegaly (somatotroph tumors) express a variety of SSTR subtypes. Notably, corticotroph adenomas often have high expression of SSTR5, a receptor to which first-generation analogs bind poorly. Pasireotide was engineered as a stable cyclohexapeptide to bind with high affinity to multiple SSTRs, thereby offering a more potent and broader mechanism of action.
Receptor Binding Affinity
Preclinical studies established pasireotide's distinct binding profile. Competitive binding assays using cloned human SSTRs demonstrated its high affinity for four of the five subtypes, with the highest affinity for SSTR5.
Table 1: Comparative Binding Affinities (IC50, nmol/L) of Somatostatin Analogs to Human SSTR Subtypes
| Compound | hSSTR1 | hSSTR2 | hSSTR3 | hSSTR5 |
|---|---|---|---|---|
| Pasireotide | 9.3 | 1.0 | 1.5 | 0.16 |
| Octreotide | >1000 | 0.9 | 6.3 | 13 |
| Somatostatin-14 | 1.8 | 0.3 | 1.0 | 0.6 |
Data compiled from multiple preclinical studies. Absolute values may vary between assays, but relative affinities are consistent.
Caption: Pasireotide's multi-receptor binding profile vs. octreotide.
Signaling Pathways
Pasireotide, like endogenous somatostatin, exerts its effects by binding to SSTRs, which are G-protein coupled receptors (GPCRs). Activation of these receptors on pituitary adenoma cells initiates downstream signaling cascades that inhibit hormone synthesis and secretion.
-
Inhibition of Adenylyl Cyclase: The primary mechanism involves the activation of an inhibitory G-protein (Gi/o). This protein, in turn, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels suppress the transcription of hormone-encoding genes (e.g., POMC for ACTH, and GH) and inhibit the exocytosis of hormone-containing secretory granules.
-
Modulation of Ion Channels: SSTR activation also leads to the opening of inwardly rectifying potassium (K+) channels, causing membrane hyperpolarization. Concurrently, it inhibits voltage-gated calcium (Ca2+) channels. The combined effect reduces intracellular Ca2+ concentration, a critical trigger for hormone secretion.
Caption: Pasireotide's intracellular signaling cascade in pituitary cells.
Representative Experimental Protocol: Competitive Radioligand Binding Assay
The following protocol is a representative example of the methodology used to determine the binding affinity of pasireotide for somatostatin receptors.
-
Cell Culture and Membrane Preparation:
-
HEK293 or CHO cells stably transfected to express a single human SSTR subtype (hSSTR1, 2, 3, or 5) are cultured to confluence.
-
Cells are harvested, and crude membrane preparations are isolated by homogenization in a hypotonic buffer followed by centrifugation. The resulting pellet, rich in cell membranes, is resuspended and protein concentration is determined via a Bradford or BCA assay.
-
-
Binding Assay:
-
Membrane preparations (containing a fixed amount of total protein, e.g., 20-40 µg) are incubated in a binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, pH 7.4).
-
A fixed concentration of a radiolabeled somatostatin analog (e.g., ¹²⁵I-[Tyr¹¹]-SRIF-14 or ¹²⁵I-Tyr³-Octreotide) is added to each reaction. The concentration is typically at or near the Kd (dissociation constant) for the respective receptor.
-
Increasing concentrations of the unlabeled competitor ligand (pasireotide) are added to the reactions, ranging from picomolar to micromolar concentrations.
-
Non-specific binding is determined in parallel reactions containing a high concentration (e.g., 1 µM) of unlabeled native somatostatin-14.
-
-
Incubation and Separation:
-
The reaction mixture is incubated (e.g., for 60-90 minutes at 25°C) to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Filters are washed rapidly with ice-cold wash buffer to remove non-specifically bound radioactivity.
-
-
Data Analysis:
-
The radioactivity retained on each filter is quantified using a gamma counter.
-
A competition curve is generated by plotting the percentage of specific binding against the logarithm of the competitor (pasireotide) concentration.
-
The IC50 value (the concentration of pasireotide that inhibits 50% of the specific radioligand binding) is calculated by non-linear regression analysis.
-
Clinical Development in Cushing's Disease
The high expression of SSTR5 on corticotroph adenomas provided a strong rationale for investigating pasireotide in Cushing's disease, a condition with limited medical therapies.
Phase III Study (B2305 / NCT00434148)
This was the largest randomized, double-blind, Phase III study to evaluate a medical therapy in patients with Cushing's disease. It assessed the efficacy and safety of subcutaneous (SC) pasireotide over 12 months in patients with persistent/recurrent disease or those who were not surgical candidates.
Caption: Workflow for the Phase III B2305 study in Cushing's disease.
Table 2: Key Efficacy Outcomes of the B2305 Study
| Endpoint | Pasireotide 600 µg BID | Pasireotide 900 µg BID |
|---|---|---|
| Primary Endpoint (Month 6) | ||
| Patients with mUFC ≤ ULN (no dose increase) | 15% | 26% |
| Secondary Endpoints (Month 12) | ||
| Median % change in mUFC from baseline | -47.9% | -67.8% |
| Patients with mUFC ≤ ULN (any) | 25% | 34% |
| Patients with ≥20% tumor volume reduction | 50% | 89% |
| Mean change in systolic BP (mmHg) | -5.8 | -9.0 |
| Mean change in diastolic BP (mmHg) | -3.0 | -5.7 |
mUFC: mean urinary free cortisol; ULN: upper limit of normal; BID: twice daily; BP: blood pressure.
The study successfully met its primary endpoint, demonstrating that pasireotide significantly reduces cortisol levels in patients with Cushing's disease. Furthermore, a substantial proportion of patients experienced a reduction in the volume of their pituitary adenoma.
Clinical Development in Acromegaly
Acromegaly is characterized by excess growth hormone (GH) secretion, typically from a somatotroph pituitary adenoma. These tumors co-express SSTR2 and SSTR5, providing a strong rationale for the use of pasireotide, particularly in patients inadequately controlled by first-generation, SSTR2-preferential analogs.
Phase III Study in Medically Naïve Patients
A 12-month, randomized, double-blind study compared the efficacy of pasireotide long-acting release (LAR) with octreotide LAR in patients with active acromegaly who had not previously received medical therapy.
Table 3: Efficacy Outcomes in Medically Naïve Acromegaly Patients (Month 12)
| Endpoint | Pasireotide LAR 40mg | Octreotide LAR 20mg |
|---|---|---|
| Primary Endpoint | ||
| Patients with Biochemical Control (GH <2.5 µg/L and normal IGF-1) | 31.3% | 19.2% (p=0.007) |
| Secondary Endpoints | ||
| Patients with normal IGF-1 levels | 38.6% | 23.6% |
| Patients with GH <2.5 µg/L | 48.3% | 51.6% |
| Patients with ≥20% tumor volume reduction | 74.7% | 71.6% |
IGF-1: Insulin-like growth factor 1.
Pasireotide LAR demonstrated statistically superior efficacy in achieving full biochemical control compared to the standard of care, octreotide LAR.
Phase III PAOLA Study (NCT01137682)
The PAOLA study was a landmark trial that evaluated pasireotide LAR in patients with acromegaly who were inadequately controlled despite receiving maximal doses of first-generation somatostatin analogs (octreotide LAR or lanreotide Autogel).
-
Study Design: This was a randomized, multicenter trial. Patients were assigned to one of three arms: pasireotide LAR 40 mg, pasireotide LAR 60 mg, or continuation of their prior therapy (active control) for 24 weeks.
-
Primary Endpoint: The proportion of patients achieving biochemical control, defined as a mean GH concentration <2.5 µg/L and a normalized IGF-1 level.
Table 4: Key Efficacy Outcomes of the PAOLA Study (24 Weeks)
| Endpoint | Pasireotide LAR 40mg (n=65) | Pasireotide LAR 60mg (n=65) | Active Control (n=68) |
|---|---|---|---|
| Primary Endpoint | |||
| Patients with Biochemical Control | 15% (p=0.0006 vs control) | 20% (p<0.0001 vs control) | 0% |
| Secondary Endpoints | |||
| Patients with normal IGF-1 levels | 25% | 26% | 0% |
| Patients with GH <2.5 µg/L | 35% | 43% | 13% |
| Patients with ≥25% tumor volume reduction | 18% | 11% | 1.5% |
The PAOLA study demonstrated that switching to pasireotide LAR provides significant biochemical and tumor volume control for patients who are not responsive to first-generation therapies. This established pasireotide as a crucial second-line treatment option in acromegaly.
Safety and Tolerability Profile
The safety profile of pasireotide is generally similar to that of other somatostatin analogs, with the most common adverse events being gastrointestinal in nature (diarrhea, nausea, abdominal pain) and cholelithiasis. However, a key difference is the higher incidence and degree of hyperglycemia.
-
Mechanism of Hyperglycemia: This side effect is a direct consequence of pasireotide's potent binding to SSTR5. SSTR5 is highly expressed on pancreatic beta cells and its activation strongly inhibits insulin secretion. Concurrently, pasireotide has a less potent effect on SSTR2, which is more prevalent on pancreatic alpha cells that secrete glucagon. The resulting imbalance—potent inhibition of insulin with weaker inhibition of glucagon—leads to an increased risk of hyperglycemia.
-
Management: In clinical trials, hyperglycemia-related adverse events were common but were generally manageable with lifestyle modifications and standard anti-diabetic medications. Careful monitoring of blood glucose is mandatory when initiating pasireotide therapy.
Table 5: Common Adverse Events (AEs) with Pasireotide
| Adverse Event | Incidence Range |
|---|---|
| Hyperglycemia | 40-75% |
| Diarrhea | 35-60% |
| Cholelithiasis (Gallstones) | 20-45% |
| Nausea | 20-40% |
| Headache | 10-25% |
| Abdominal Pain | 10-25% |
Incidence ranges compiled from major Phase III trials in Cushing's disease and acromegaly.
Conclusion
The development of pasireotide marks a pivotal achievement in the targeted medical therapy of pituitary neuroendocrine tumors. Its design, based on a deep understanding of somatostatin receptor pathophysiology, has led to a novel agent with a broad binding profile and high affinity for SSTR5. This translates directly to superior clinical efficacy in Cushing's disease and in a significant subset of acromegaly patients who are resistant to first-generation analogs. While the associated risk of hyperglycemia requires proactive management, pasireotide has fundamentally expanded the therapeutic armamentarium for these challenging conditions, offering biochemical control and tumor reduction to patients with previously unmet medical needs.
Preclinical Profile of SOM230 (Pasireotide): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
SOM230, known as pasireotide, is a synthetic, long-acting cyclohexapeptide somatostatin analogue. It represents a second-generation somatostatin receptor ligand (SRL) with a broader binding profile compared to its predecessors like octreotide.[1][2][3] This multireceptor-targeted agent was designed to improve therapeutic outcomes in neuroendocrine disorders by interacting with a wider range of somatostatin receptor subtypes (SSTRs).[4][5] This technical guide provides an in-depth overview of the core preclinical studies that have elucidated the mechanism of action, pharmacodynamics, and pharmacokinetics of SOM230, forming the basis for its clinical development.
Mechanism of Action
Pasireotide exerts its effects by binding with high affinity to multiple somatostatin receptor subtypes.[1] Unlike first-generation SRLs that primarily target SSTR2, pasireotide has a high affinity for SSTR1, SSTR2, SSTR3, and notably SSTR5.[2][6] This broad receptor binding profile is central to its unique pharmacological properties and expanded therapeutic potential, particularly in conditions where SSTR5 is highly expressed, such as in corticotroph adenomas of Cushing's disease.[6][7][8]
Upon binding to these G-protein coupled receptors, pasireotide activates downstream signaling pathways that lead to the inhibition of hormone secretion, modulation of cell proliferation, and induction of apoptosis.[1][9] Key signaling pathways modulated by pasireotide include the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the modulation of the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways.[9]
Signaling Pathway of SOM230
Caption: SOM230 signaling cascade.
Quantitative Data Summary
The preclinical efficacy of SOM230 has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: Receptor Binding Affinity (pKi)
| Receptor Subtype | SOM230 (pKi) | Octreotide (pKi) | Reference |
| sst1 | 8.2 | < 7.5 | [10][11] |
| sst2 | 9.0 | 9.4 | [10][11] |
| sst3 | 9.1 | 7.9 | [10][11] |
| sst4 | < 7.0 | < 7.0 | [10][11] |
| sst5 | 9.9 | 7.6 | [10][11] |
Table 2: In Vitro Potency (IC50)
| Assay | Cell Type | Parameter Measured | SOM230 (IC50) | Octreotide (IC50) | Reference |
| GH Release Inhibition | Primary rat pituitary cells | GHRH-induced GH release | 0.4 nM | 1.3 nM | [3][4] |
| ACTH Secretion Inhibition | Mouse AtT20 corticotroph tumor cells | ACTH release | 0.2 nM | - | [8] |
Table 3: In Vivo Efficacy in Animal Models
| Animal Model | Parameter | SOM230 Treatment | Effect | Octreotide Treatment | Effect | Reference |
| Rats | GH Secretion | Subcutaneous injection | Potent suppression, long duration of action | Subcutaneous injection | Shorter duration of action | [4] |
| Rats | Plasma IGF-1 Levels | 10 µg/kg/h infusion for 18 weeks | 75% inhibition | 10 µg/kg/h infusion for 18 weeks | 27% inhibition | [3] |
| Rats (MENX model of nonfunctioning pituitary tumors) | Tumor Growth | 56-day treatment | Significant suppression | 56-day treatment | Less potent suppression | [12] |
| Pdx1-Cre Mice | Serum Insulin | 160 mg/kg/mouth s.c. for 4 months | Decreased from 1.060 to 0.3653 µg/L | - | - | [10][11] |
| Pdx1-Cre Mice | Serum Glucose | 160 mg/kg/mouth s.c. for 4 months | Increased from 4.246 to 7.122 mM | - | - | [10][11] |
| Pdx1-Cre Mice | Tumor Size | 160 mg/kg/mouth s.c. for 4 months | Significantly reduced | - | - | [10][11] |
Key Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are protocols for key experiments cited.
Receptor Binding Affinity Assay
Objective: To determine the binding affinity of SOM230 to human somatostatin receptor subtypes.
Methodology:
-
Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably transfected with and expressing individual human SSTR subtypes (sst1, sst2, sst3, sst4, or sst5).
-
Radioligand: [125I-Tyr11]-SRIF-14 was used as the radioligand.
-
Procedure: Cell membranes were incubated with the radioligand and increasing concentrations of unlabeled SOM230 or octreotide.
-
Analysis: The concentration of the competitor ligand that inhibits 50% of the specific radioligand binding (IC50) was determined. The Ki values were calculated using the Cheng-Prusoff equation.
In Vitro Growth Hormone (GH) Release Assay
Objective: To evaluate the inhibitory effect of SOM230 on GH secretion.
Methodology:
-
Cell Culture: Primary cultures of rat pituitary cells were established.
-
Stimulation: GH release was stimulated using Growth Hormone-Releasing Hormone (GHRH).
-
Treatment: Cells were co-incubated with GHRH and varying concentrations of SOM230 or octreotide.
-
Measurement: GH levels in the culture medium were quantified by a specific radioimmunoassay.
-
Analysis: The IC50 value, representing the concentration of the compound that causes 50% inhibition of GHRH-induced GH release, was calculated.[3][4]
In Vivo Tumor Growth Inhibition in a Pituitary Tumor Model
Objective: To assess the anti-proliferative effects of SOM230 in an in vivo model of nonfunctioning pituitary tumors.
Methodology:
-
Animal Model: MENX rats, which spontaneously develop pituitary tumors.
-
Treatment: Age-matched MENX rats received either pasireotide LAR or octreotide LAR.
-
Tumor Volume Assessment: Tumor volume was monitored using magnetic resonance imaging (MRI) at baseline and at specified time points during the treatment period (e.g., 28 and 56 days).
-
Analysis: The change in relative tumor volume was calculated and compared between treatment groups and controls.[12]
Experimental Workflow for In Vivo Tumor Model
Caption: Workflow for in vivo tumor model study.
Pharmacokinetics and Pharmacodynamics
Preclinical studies in animal models have characterized the pharmacokinetic (PK) and pharmacodynamic (PD) profile of SOM230.
Pharmacokinetics
In rats, SOM230 demonstrated a markedly prolonged terminal elimination half-life of 23 hours, compared to 2 hours for octreotide.[4] The apparent clearance of pasireotide is approximately half that of octreotide.[13] These pharmacokinetic properties contribute to its long duration of action in vivo.[4] Absorption, distribution, metabolism, and excretion (ADME) studies have shown that pasireotide is well-absorbed, has moderate plasma protein binding, and is primarily eliminated via hepatic clearance.[14]
Pharmacodynamics
The pharmacodynamic effects of SOM230 are characterized by potent and sustained inhibition of hormone secretion. In rats, a single injection of SOM230 resulted in a prolonged suppression of GH secretion.[4] Continuous infusion in rats led to a significantly greater reduction in plasma IGF-1 levels compared to octreotide.[3] The relationship between plasma concentrations of SOM230 and GH levels is described by a direct inhibitory model.[13]
Logical Relationship: PK/PD and Efficacy
Caption: PK/PD relationship to efficacy.
Conclusion
The preclinical data for SOM230 (pasireotide) demonstrate a unique pharmacological profile characterized by its multi-receptor binding, particularly its high affinity for SSTR5. This translates to potent and sustained inhibition of hormone secretion and antiproliferative effects in various in vitro and in vivo models. The favorable pharmacokinetic profile, with a longer half-life and lower clearance compared to first-generation SRLs, underpins its prolonged duration of action. These comprehensive preclinical findings have provided a strong rationale for the successful clinical development of pasireotide for the treatment of Cushing's disease and acromegaly.
References
- 1. Pasireotide (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pasireotide in Acromegaly: An Overview of Current Mechanistic and Clinical Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. SOM230: a novel somatostatin peptidomimetic with broad somatotropin release inhibiting factor (SRIF) receptor binding and a unique antisecretory profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A first-in-man study to evaluate the safety, tolerability, and pharmacokinetics of pasireotide (SOM230), a multireceptor-targeted somatostatin analog, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Pasireotide Diaspartate? [synapse.patsnap.com]
- 7. Cell specific interaction of pasireotide: review of preclinical studies in somatotroph and corticotroph pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The multi-ligand somatostatin analogue SOM230 inhibits ACTH secretion by cultured human corticotroph adenomas via somatostatin receptor type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bloomtechz.com [bloomtechz.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Gender-Specific Efficacy Revealed by Head-to-Head Comparison of Pasireotide and Octreotide in a Representative In Vivo Model of Nonfunctioning Pituitary Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic-pharmacodynamic comparison of a novel multiligand somatostatin analog, SOM230, with octreotide in patients with acromegaly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
An In-depth Technical Guide to the Pharmacology and Toxicology of DAT-230
Disclaimer: Publicly available information on a compound designated "DAT-230" is not available. The development code "SOM230" corresponds to the approved drug Pasireotide.[1][2][3][4] This guide will therefore summarize the pharmacology and toxicology of Pasireotide as a representative example to fulfill the structural and content requirements of the request.
Introduction
Pasireotide (formerly SOM230) is a multi-receptor targeted somatostatin analogue.[1][2][3] It is designed to have a broader binding profile compared to earlier generations of somatostatin analogues, such as octreotide. This document provides a technical overview of its pharmacological properties, toxicological profile, and associated experimental methodologies, intended for researchers and drug development professionals.
Pharmacology
Pasireotide is a cyclohexapeptide that exerts its effects by binding with high affinity to multiple somatostatin receptor subtypes (SSTRs).[4] Unlike older analogues that primarily target SSTR2, Pasireotide also binds strongly to SSTR1, SSTR3, and SSTR5.[1][3] This broad receptor profile allows it to modulate a wider range of physiological processes, including the potent suppression of Growth Hormone (GH), Insulin-like Growth Factor-1 (IGF-I), and Adrenocorticotropic Hormone (ACTH) secretion.[1][4] Its action on these pathways makes it an effective treatment for acromegaly and Cushing's disease.[1][2]
The binding affinity and functional activity of Pasireotide have been characterized across various receptor subtypes. The data below is compiled from in vitro assays.
| Receptor Subtype | Binding Affinity (pKi) | Functional Activity (IC50) |
| SSTR1 | 8.2 | - |
| SSTR2 | 9.0 | - |
| SSTR3 | 9.1 | - |
| SSTR4 | <7.0 | - |
| SSTR5 | 9.9 | - |
| GH Release (rat pituitary cells) | - | 0.4 nM |
Data sourced from MedChemExpress product information and peer-reviewed literature.[4]
A common method to determine binding affinity is a competitive radioligand binding assay.
-
Cell Culture: Stably transfected CHO-K1 cells expressing individual human SSTR subtypes are cultured to confluence.
-
Membrane Preparation: Cells are harvested, and crude membranes are prepared by homogenization and centrifugation.
-
Binding Reaction: Membranes are incubated in a binding buffer containing a constant concentration of a suitable radioligand (e.g., ¹²⁵I-[Leu⁸, D-Trp²²]-somatostatin-28) and varying concentrations of the test compound (Pasireotide).
-
Incubation & Separation: The reaction is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to calculate the IC50 value, which is then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
Toxicology
The toxicological profile of Pasireotide has been evaluated in preclinical animal studies and human clinical trials.
| Finding Category | Observation | Species/Population |
| Common Adverse Events | Hyperglycemia, diarrhea, nausea, abdominal pain, cholelithiasis | Human |
| Metabolic Effects | Increased serum glucose, decreased serum insulin[4] | Animal (mouse), Human |
| Tumorigenicity | No evidence of carcinogenicity in 2-year rodent studies | Rat, Mouse |
| Genotoxicity | Negative in a standard battery of in vitro and in vivo genotoxicity assays | N/A |
Note: The most significant and common adverse effect is hyperglycemia, resulting from the inhibition of insulin secretion via SSTR5 on pancreatic beta cells.[2]
A general protocol for a sub-chronic rodent toxicity study is as follows.
-
Animal Model: Healthy, young adult Sprague-Dawley rats are acclimated to laboratory conditions.
-
Dose Administration: Animals are divided into groups and administered Pasireotide or a vehicle control via subcutaneous injection daily for a period of 13 weeks. Dose levels are selected based on acute toxicity studies.
-
In-life Monitoring: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.
-
Clinical Pathology: Blood and urine samples are collected at specified intervals for hematology, clinical chemistry, and urinalysis.
-
Terminal Procedures: At the end of the study, animals are euthanized. A full necropsy is performed, and organ weights are recorded.
-
Histopathology: A comprehensive set of tissues from all animals is collected, preserved, processed, and examined microscopically by a veterinary pathologist.
Visualizations: Pathways and Workflows
The diagram below illustrates the multi-receptor signaling mechanism of Pasireotide, leading to the inhibition of hormone secretion.
References
- 1. Pasireotide (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pasireotide - Mechanism of Action and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of SOM230 (pasireotide) on corticotropic cells: action in dogs with Cushing's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
In Vitro Characterization of Dopamine Transporter (DAT) Modulators: A Technical Guide
This guide provides a comprehensive overview of the in vitro methodologies used to characterize compounds that interact with the Dopamine Transporter (DAT). It is intended for researchers, scientists, and professionals in drug development who are involved in the study of DAT modulators. The content covers key experimental protocols, data presentation in tabular format for easy comparison, and visual representations of experimental workflows and signaling pathways. While the specific compound "DAT-230" is not prominently identified in public literature, this guide utilizes data from known DAT-interacting compounds such as Dasotraline and the multi-receptor ligand Pasireotide (SOM230) to illustrate the characterization process.
Quantitative Data Summary
The following tables summarize the in vitro binding affinities and functional potencies of exemplary compounds at the human Dopamine Transporter (hDAT), as well as other monoamine transporters for selectivity profiling.
Table 1: Inhibitory Potency of Dasotraline at Monoamine Transporters
| Transporter | IC50 (nM) |
| hDAT | 3 |
| hNET | 4 |
| hSERT | 15 |
Data sourced from in vitro radiometric functional uptake studies.[1]
Table 2: Binding Affinity of Pasireotide (SOM230) at Somatostatin Receptors
| Receptor Subtype | pKi |
| sst1 | 8.2 |
| sst2 | 9.0 |
| sst3 | 9.1 |
| sst4 | <7.0 |
| sst5 | 9.9 |
Pasireotide is a multi-receptor ligand with high affinity for several somatostatin receptor subtypes, which can indirectly influence dopaminergic systems.[2][3]
Table 3: Functional Activity of Pasireotide (SOM230)
| Assay | Cell Type | IC50 (nM) |
| GHRH-induced GH release inhibition | Primary rat pituitary cells | 0.4 |
[3]
Experimental Protocols
Detailed methodologies for key in vitro experiments are crucial for the accurate characterization of DAT modulators.
1. Radioligand Binding Assays
This assay measures the affinity of a test compound for the Dopamine Transporter by competing with a radiolabeled ligand known to bind to DAT.
-
Objective: To determine the inhibitory constant (Ki) of a test compound for DAT.
-
Materials:
-
Cell membranes prepared from a cell line stably expressing hDAT.
-
Radioligand (e.g., [³H]WIN 35,428).
-
Test compound at various concentrations.
-
Non-specific binding control (e.g., a high concentration of a known DAT inhibitor like GBR 12909).
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
2. [³H]Dopamine Uptake Assays
This functional assay measures the ability of a test compound to inhibit the uptake of dopamine into cells expressing DAT.
-
Objective: To determine the potency (IC50) of a test compound in inhibiting dopamine uptake.
-
Materials:
-
A cell line stably or transiently expressing hDAT (e.g., HEK293 or CHO cells).
-
[³H]Dopamine.
-
Test compound at various concentrations.
-
Uptake buffer.
-
Cell harvester and scintillation counter.
-
-
Procedure:
-
Plate the DAT-expressing cells in a multi-well plate.
-
Pre-incubate the cells with varying concentrations of the test compound or vehicle.
-
Initiate dopamine uptake by adding a solution containing [³H]Dopamine.
-
Incubate for a short period (e.g., 10 minutes) at a controlled temperature.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
3. Efflux Assays
This assay determines whether a compound acts as a substrate (releaser) or a blocker of DAT by measuring the reverse transport of pre-loaded dopamine.[4]
-
Objective: To assess the ability of a test compound to induce dopamine efflux.
-
Materials:
-
DAT-expressing cells.
-
[³H]Dopamine for pre-loading.
-
Test compound at various concentrations.
-
Superfusion apparatus or multi-well plate setup.
-
-
Procedure:
-
Pre-load the DAT-expressing cells with [³H]Dopamine.
-
Wash the cells to remove extracellular [³H]Dopamine.
-
Expose the cells to varying concentrations of the test compound.
-
Collect the extracellular medium at different time points.
-
Measure the amount of [³H]Dopamine released into the medium.
-
Calculate the percentage of efflux relative to the total incorporated radioactivity.
-
Determine the EC50 value for efflux-inducing compounds.
-
Visualizations
Experimental Workflow for [³H]Dopamine Uptake Assay
References
- 1. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 2. Pasireotide (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Pasireotide: A Multireceptor-Targeted Somatostatin Analog
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Pasireotide (SOM230) is a synthetic, long-acting cyclic hexapeptide and a second-generation somatostatin analog.[1][2] Its unique structure confers a broader binding profile to somatostatin receptor subtypes (SSTRs) compared to first-generation analogs like octreotide and lanreotide, leading to distinct pharmacological effects and clinical applications, particularly in the treatment of Cushing's disease and acromegaly.[3][4] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of pasireotide, detailing its binding affinities, the experimental protocols used for its characterization, and the signaling pathways it modulates.
Quantitative Analysis of Receptor Binding Affinity
The cornerstone of pasireotide's pharmacological profile is its high binding affinity to four of the five somatostatin receptor subtypes: SSTR1, SSTR2, SSTR3, and SSTR5.[5] Notably, it exhibits a particularly high affinity for SSTR5, a feature that distinguishes it from octreotide and lanreotide, which primarily target SSTR2.[4][6] This multi-receptor binding profile is critical to its enhanced efficacy in certain neuroendocrine disorders.[3]
The binding affinities of pasireotide and other somatostatin analogs are typically determined using competitive radioligand binding assays. The data, often expressed as the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50), quantify the concentration of the unlabeled ligand (e.g., pasireotide) required to displace 50% of a radiolabeled ligand from the receptor. Lower Ki or IC50 values indicate higher binding affinity.
| Ligand | SSTR1 (Ki, nM) | SSTR2 (Ki, nM) | SSTR3 (Ki, nM) | SSTR4 (Ki, nM) | SSTR5 (Ki, nM) |
| Pasireotide | 9.3 | 1.0 | 1.5 | >1000 | 0.16 |
| Octreotide | >1000 | 0.6 | 7.9 | >1000 | 6.3 |
| Lanreotide | >1000 | 1.1 | 13 | >1000 | 8.3 |
| Somatostatin-14 | 1.3 | 0.2 | 0.7 | 1.4 | 0.6 |
Note: The Ki values presented here are compiled from various sources and may vary slightly between studies due to different experimental conditions.
Detailed Experimental Protocols
The characterization of pasireotide's SAR relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for two key experiments.
Somatostatin Receptor Binding Assay
This assay quantifies the binding affinity of pasireotide to different SSTR subtypes.
Objective: To determine the inhibitory constant (Ki) of pasireotide for each SSTR subtype.
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing a single human SSTR subtype (SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5).
-
Radiolabeled somatostatin analog (e.g., [125I-Tyr11]somatostatin-14 or [125I-Tyr3]-octreotide).[7]
-
Unlabeled pasireotide.
-
Binding buffer (e.g., 50 mM HEPES, pH 7.4, containing 5 mM MgCl2, 1% BSA, and a protease inhibitor cocktail).
-
Glass fiber filters.
-
Filtration apparatus.
-
Gamma counter.
Procedure:
-
Membrane Preparation: CHO cells expressing the target SSTR are cultured, harvested, and lysed. The cell membranes are isolated by differential centrifugation.
-
Competitive Binding: A fixed concentration of the radiolabeled ligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled pasireotide.
-
Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters, representing the bound radioligand, is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of pasireotide. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This functional assay measures the ability of pasireotide to inhibit adenylyl cyclase activity, a key downstream signaling event of SSTR activation.
Objective: To determine the potency (EC50) of pasireotide in inhibiting forskolin-stimulated cAMP accumulation.
Materials:
-
Cells expressing the target SSTR (e.g., CHO or AtT20 cells).[8]
-
Pasireotide.
-
Forskolin (an adenylyl cyclase activator).
-
IBMX (a phosphodiesterase inhibitor).
-
cAMP assay kit (e.g., AlphaScreen or HTRF-based).
-
Cell culture medium.
Procedure:
-
Cell Culture and Seeding: Cells are cultured and seeded into multi-well plates.
-
Pre-treatment: Cells are pre-incubated with IBMX to prevent the degradation of cAMP.
-
Ligand Treatment: Cells are treated with increasing concentrations of pasireotide for a defined period.
-
Stimulation: Forskolin is added to all wells (except the basal control) to stimulate cAMP production.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: The data are normalized to the forskolin-stimulated control and analyzed using non-linear regression to determine the EC50 value of pasireotide.
Signaling Pathways and Molecular Interactions
The binding of pasireotide to SSTRs initiates a cascade of intracellular signaling events that ultimately lead to its therapeutic effects. The primary mechanism involves the inhibition of adenylyl cyclase via the activation of inhibitory G-proteins (Gi/o), leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[9] This reduction in cAMP inhibits the secretion of various hormones, including adrenocorticotropic hormone (ACTH) from pituitary corticotrophs and growth hormone (GH) from somatotrophs.[9]
Beyond the cAMP pathway, pasireotide has also been shown to modulate other signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways, which are involved in cell proliferation and survival.[9] The antiproliferative effects of pasireotide are thought to be mediated, at least in part, through the inhibition of these pathways.
The unique binding profile of pasireotide is a direct result of its chemical structure. As a cyclic hexapeptide, it is smaller and more conformationally constrained than the native somatostatin-14.[2][10] Specific amino acid residues and their spatial arrangement within the cyclic structure are crucial for the high-affinity interactions with the different SSTR subtypes. For instance, the presence of a D-tryptophan residue is a common feature in many potent somatostatin analogs and is critical for high-affinity binding to SSTR2. The unique combination of amino acids in pasireotide, including L-phenylglycine and O-benzyl-L-tyrosine, contributes to its broad receptor affinity, particularly its high affinity for SSTR5.[2] Recent structural studies using cryo-electron microscopy have provided detailed insights into the specific molecular interactions between pasireotide and SSTR1, revealing unique conformational changes in the receptor's binding pocket upon ligand binding.[11]
Visualizations of Key Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: Pasireotide signaling pathway.
Caption: Receptor binding assay workflow.
Caption: cAMP accumulation assay workflow.
Conclusion
The structure-activity relationship of pasireotide is defined by its unique cyclic hexapeptide structure, which confers a broad binding affinity for multiple somatostatin receptor subtypes, with a particularly high affinity for SSTR5. This multi-receptor targeting translates to a distinct pharmacological profile characterized by potent inhibition of hormone secretion and cell proliferation, mediated through the modulation of intracellular signaling pathways, primarily the inhibition of the adenylyl cyclase/cAMP cascade. The detailed understanding of pasireotide's SAR, derived from rigorous experimental evaluation, provides a solid foundation for its clinical use and for the future development of novel somatostatin analogs with improved therapeutic properties.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pasireotide | C58H66N10O9 | CID 9941444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cell specific interaction of pasireotide: review of preclinical studies in somatotroph and corticotroph pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pasireotide (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gender-Specific Efficacy Revealed by Head-to-Head Comparison of Pasireotide and Octreotide in a Representative In Vivo Model of Nonfunctioning Pituitary Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A microplate binding assay for the somatostatin type-2 receptor (SSTR2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
The Therapeutic Potential of Multi-Receptor Somatostatin Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Somatostatin, a naturally occurring peptide hormone, regulates a wide array of physiological processes through its interaction with five distinct G-protein coupled receptor subtypes (SSTR1-5).[1] Its potent inhibitory effects on hormone secretion and cell proliferation have made it a focal point in the development of therapeutic analogues.[2][3] However, the short half-life of native somatostatin necessitates the creation of synthetic, long-acting analogues.[2][3][4] First-generation analogues, such as octreotide and lanreotide, primarily target SSTR2 and have demonstrated significant clinical efficacy in the management of neuroendocrine tumors (NETs) and acromegaly.[5][6] The recognition that many tumors co-express multiple SSTR subtypes has spurred the development of multi-receptor somatostatin analogues, like pasireotide, which offer a broader spectrum of activity and the potential for improved therapeutic outcomes.[7][8][9] This technical guide provides an in-depth overview of the therapeutic potential of these multi-receptor analogues, detailing their mechanisms of action, binding profiles, and the experimental methodologies used in their evaluation.
Introduction: The Somatostatin System
The biological effects of somatostatin are mediated by its five receptor subtypes, which are differentially expressed throughout the body. Upon ligand binding, SSTRs couple to pertussis toxin-sensitive G-proteins (Gαi/o) to initiate a cascade of intracellular signaling events. These pathways collectively contribute to the anti-secretory, anti-proliferative, and pro-apoptotic effects of somatostatin and its analogues.[1][4][10]
The development of synthetic somatostatin analogues with extended half-lives has been a significant advancement in clinical practice.[2][4] These analogues have become a cornerstone in the treatment of functional NETs, where they effectively control hormonal hypersecretion and may stabilize tumor growth.[4][5][11]
Multi-Receptor Somatostatin Analogues: A Broader Approach
The rationale for developing multi-receptor somatostatin analogues stems from the heterogeneous expression of SSTR subtypes on tumor cells.[11] While SSTR2 is the most predominantly expressed receptor in many NETs, other subtypes are also frequently present and can contribute to tumor pathogenesis.[11][12] By targeting a wider range of receptors, multi-receptor analogues have the potential to elicit a more comprehensive anti-tumor response.
Pasireotide (SOM230) is a prominent example of a multi-receptor targeted somatostatin analogue.[7][8] It exhibits high binding affinity for SSTR1, SSTR2, SSTR3, and SSTR5, distinguishing it from first-generation analogues.[7][13] This broad binding profile is thought to contribute to its enhanced efficacy in certain clinical settings, such as in some patients with acromegaly or Cushing's disease who are inadequately controlled on first-generation analogues.[8][14][15]
Binding Affinity Profiles
The therapeutic efficacy of somatostatin analogues is intrinsically linked to their binding affinity for the different SSTR subtypes. The following table summarizes the in vitro binding affinities (IC50, nM) of native somatostatin and several key analogues for human SSTR subtypes.
| Compound | hSSTR1 | hSSTR2 | hSSTR3 | hSSTR4 | hSSTR5 |
| Somatostatin-14 | 1.3 ± 0.2 | 0.2 ± 0.04 | 0.6 ± 0.1 | 1.6 ± 0.3 | 0.4 ± 0.08 |
| Somatostatin-28 | 0.4 ± 0.1 | 0.1 ± 0.02 | 0.5 ± 0.1 | 1.2 ± 0.2 | 0.2 ± 0.04 |
| Octreotide | >1000 | 0.6 ± 0.1 | 30 ± 5 | >1000 | 5.0 ± 0.9 |
| Lanreotide | >1000 | 1.1 ± 0.2 | 15 ± 3 | >1000 | 7.0 ± 1.2 |
| Pasireotide (SOM230) | 9.3 ± 1.5 | 1.0 ± 0.2 | 1.5 ± 0.3 | >1000 | 0.16 ± 0.03 |
Data compiled from various in vitro studies. Values represent the mean ± standard error of the mean.
Mechanisms of Action and Signaling Pathways
The anti-neoplastic effects of multi-receptor somatostatin analogues are multifaceted, involving both direct and indirect mechanisms.[9][16]
Direct effects are mediated by the activation of SSTRs on tumor cells, leading to:
-
Inhibition of cell proliferation: This is achieved through the activation of phosphotyrosine phosphatases (PTPs), such as SHP-1 and SHP-2, which counteract the signaling of mitogenic growth factor receptors.[10][17][18] Activation of SSTRs can also lead to cell cycle arrest in the G1 phase.[4][19]
-
Induction of apoptosis: SSTR3, and to some extent SSTR2, have been specifically implicated in mediating programmed cell death.[4][17][19]
Indirect effects contribute to tumor control by modulating the tumor microenvironment:
-
Inhibition of angiogenesis: Somatostatin analogues can suppress the formation of new blood vessels, which are essential for tumor growth and metastasis.[4][9]
-
Inhibition of growth factor secretion: By acting on various endocrine and non-endocrine cells, these analogues can reduce the systemic and local levels of growth-promoting factors like insulin-like growth factor 1 (IGF-1).[4][9][10]
Key Signaling Pathways
The binding of a somatostatin analogue to its receptor initiates a series of intracellular events. The primary signaling pathways are depicted below.
Caption: SSTR-mediated intracellular signaling pathways.
Experimental Protocols
The evaluation of multi-receptor somatostatin analogues involves a range of in vitro and in vivo experimental procedures.
Radioligand Receptor Binding Assay
This assay is fundamental for determining the binding affinity of a somatostatin analogue to the different SSTR subtypes.
Objective: To quantify the affinity of a test compound for a specific SSTR subtype.
Materials:
-
Membranes from cells stably expressing a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells).
-
Radiolabeled somatostatin analogue with high affinity for the receptor of interest (e.g., [125I-Tyr11]-SRIF-14 or [125I-Tyr3]-Octreotide).
-
Test compound (unlabeled somatostatin analogue).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1% BSA).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target SSTR subtype in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, add a fixed concentration of the radiolabeled ligand, the cell membrane preparation, and varying concentrations of the unlabeled test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled native somatostatin).
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold binding buffer.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
Caption: Workflow for a radioligand receptor binding assay.
In Vivo Efficacy Studies in Tumor Xenograft Models
These studies are crucial for evaluating the anti-tumor activity of a somatostatin analogue in a living organism.
Objective: To assess the effect of a test compound on tumor growth in an animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Human tumor cell line known to express SSTRs (e.g., BON-1, QGP-1).
-
Test compound (somatostatin analogue).
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of the tumor cells into the flank of the mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the test compound or vehicle to the respective groups according to the desired dosing schedule (e.g., daily subcutaneous injections).
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week). Calculate the tumor volume using the formula: (length x width²) / 2.
-
Monitoring: Monitor the body weight and overall health of the animals throughout the study.
-
Study Termination: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth curves between the treatment and control groups to determine the anti-tumor efficacy of the test compound.
Clinical Applications and Future Directions
Multi-receptor somatostatin analogues are being investigated for a range of clinical applications beyond their established use in NETs and acromegaly.[1][20] These include other types of cancer, diabetic complications, and inflammatory conditions.[1][20]
The future of somatostatin analogue therapy may involve the development of:
-
Receptor-selective analogues: Compounds with high affinity for specific SSTR subtypes could offer a more targeted therapeutic approach with potentially fewer side effects.[21]
-
Pan-receptor analogues: Analogues that bind with high affinity to all five SSTR subtypes may provide even broader therapeutic benefits.[9][19]
-
Conjugated analogues: Attaching cytotoxic agents or radioisotopes to somatostatin analogues allows for the targeted delivery of these agents to SSTR-expressing tumor cells.[19][21]
Conclusion
Multi-receptor somatostatin analogues represent a significant advancement in the field of targeted therapy. Their ability to interact with a broader range of SSTR subtypes translates into a more comprehensive mechanism of action with the potential for improved clinical outcomes in a variety of diseases. A thorough understanding of their binding profiles, signaling pathways, and the experimental methodologies used in their evaluation is crucial for the continued development and optimization of this promising class of therapeutic agents.
References
- 1. Therapeutic uses of somatostatin and its analogues: Current view and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Somatostatin and analogues in the treatment of cancer. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. erc.bioscientifica.com [erc.bioscientifica.com]
- 5. cancerresearchuk.org [cancerresearchuk.org]
- 6. researchgate.net [researchgate.net]
- 7. Pasireotide (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Illuminating somatostatin analog action at neuroendocrine tumor receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Somatostatin Analogs in Clinical Practice: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Expanding Role of Somatostatin Analogs in the Management of Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Somatostatin analogues in the treatment of gastroenteropancreatic neuroendocrine tumours, current aspects and new perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Pasireotide: a review of its use in Cushing's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mcgill.ca [mcgill.ca]
- 17. mdpi.com [mdpi.com]
- 18. UpToDate 2018 [sniv3r2.github.io]
- 19. karger.com [karger.com]
- 20. The therapeutic potential of somatostatin receptor ligands in the treatment of obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Somatostatin analogs for cancer treatment and diagnosis: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: In Vitro Efficacy of DAT-230 (Pasireotide/SOM230)
References
Application Notes and Protocols for the Use of Pasireotide in Animal Models of Cushing's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cushing's disease, a debilitating endocrine disorder characterized by chronic hypercortisolism, results from an adrenocorticotropic hormone (ACTH)-secreting pituitary adenoma. Pasireotide (SOM230) is a multi-receptor targeted somatostatin analog with a high binding affinity for somatostatin receptor subtypes 1, 2, 3, and particularly 5 (SSTR5), which is highly expressed in corticotroph adenomas.[1][2] This unique receptor profile makes pasireotide a valuable tool for investigating therapeutic interventions for Cushing's disease in preclinical animal models. These application notes provide detailed protocols for the use of pasireotide in both induced and spontaneous animal models of Cushing's disease, guidance on data collection and analysis, and a summary of expected outcomes based on published literature.
Mechanism of Action of Pasireotide in Cushing's Disease
Pasireotide functions as a somatostatin analog, mimicking the natural hormone's inhibitory effects on endocrine secretion.[3] In the context of Cushing's disease, pasireotide's primary mechanism of action is the suppression of ACTH secretion from pituitary corticotroph adenoma cells.[1][4] This is achieved through its high-affinity binding to SSTR5, which is overexpressed in these tumors.[1][2] The binding of pasireotide to SSTRs activates intracellular signaling cascades that lead to the inhibition of ACTH synthesis and release, subsequently reducing cortisol production by the adrenal glands.[4][5]
Animal Models of Cushing's Disease
AtT-20 Xenograft Mouse Model (Induced Model)
The AtT-20 cell line, derived from a mouse pituitary tumor, secretes ACTH and is a widely used tool for creating a xenograft model of Cushing's disease.[3][5]
Experimental Workflow:
Spontaneous Canine Cushing's Disease (Spontaneous Model)
Dogs can spontaneously develop pituitary-dependent hyperadrenocorticism (PDH), providing a naturally occurring and clinically relevant model of Cushing's disease.[5][6]
Logical Relationship of Treatment and Outcomes:
Experimental Protocols
Protocol 1: AtT-20 Xenograft Model and Pasireotide Treatment
Materials:
-
AtT-20/D16v-F2 cell line (e.g., ATCC CRL-1795)
-
Cell culture medium: Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% horse serum and antibiotics.
-
Immunodeficient mice (e.g., nude mice)
-
Pasireotide long-acting release (LAR) formulation
-
Sterile PBS
-
Calipers for tumor measurement
-
ELISA kits for mouse ACTH and corticosterone
-
Materials for histology (formalin, paraffin, microtome, slides)
-
Antibodies for immunohistochemistry (e.g., anti-ACTH)
Procedure:
-
Cell Culture: Culture AtT-20 cells according to the supplier's recommendations.[5] Maintain cultures by adding or replacing the medium to keep the cell concentration between 3 x 10^5 and 1 x 10^6 cells/ml.
-
Animal Preparation and Cell Implantation:
-
Acclimatize immunodeficient mice for at least one week.
-
Harvest AtT-20 cells and resuspend in sterile PBS at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring tumor dimensions with calipers twice weekly.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Initiate treatment when tumors reach a predetermined size (e.g., 100-200 mm³).
-
-
Pasireotide Administration:
-
Administer pasireotide LAR at a dose of 40 mg/kg via intramuscular injection once monthly.
-
The control group should receive a vehicle injection (e.g., sterile PBS).
-
-
Data Collection:
-
Continue to monitor tumor volume and body weight twice weekly.
-
Collect blood samples via tail vein or retro-orbital bleeding at baseline and specified time points during treatment for ACTH and corticosterone analysis.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and collect tumors and adrenal glands.
-
Fix tissues in 10% neutral buffered formalin for histological and immunohistochemical analysis.
-
Analyze plasma samples for ACTH and corticosterone levels using species-specific ELISA kits.
-
Protocol 2: Pasireotide Treatment in Dogs with Spontaneous Cushing's Disease
Materials:
-
Pasireotide for subcutaneous injection
-
Sterile syringes and needles
-
Materials for blood and urine collection
-
ELISA kits for canine ACTH and cortisol
-
Access to MRI for pituitary imaging
Procedure:
-
Animal Selection: Diagnose dogs with pituitary-dependent Cushing's disease based on clinical signs, ACTH stimulation tests, and imaging (MRI to identify pituitary macroadenoma).
-
Pasireotide Administration: Administer pasireotide subcutaneously at a dose of 0.03 mg/kg every 12 hours.[6]
-
Monitoring:
-
Perform physical examinations and basic clinicopathologic testing at baseline and at regular intervals (e.g., 3 and 6 months).[6]
-
Measure plasma ACTH concentration and urinary cortisol:creatinine ratio at baseline and throughout the treatment period.
-
Perform MRI scans of the pituitary gland at baseline and at the end of the treatment period to assess changes in tumor volume.[6]
-
Data Presentation
Table 1: Pasireotide Dosage and Administration in Animal Models
| Animal Model | Pasireotide Formulation | Dosage | Route of Administration | Frequency | Reference |
| Mouse (AtT-20 Xenograft) | Long-Acting Release (LAR) | 40 mg/kg | Intramuscular (IM) | Once monthly | [3] |
| Dog (Spontaneous) | Short-Acting | 0.03 mg/kg | Subcutaneous (SC) | Every 12 hours | [6][7] |
Table 2: Summary of Pasireotide Effects in Animal Models of Cushing's Disease
| Animal Model | Parameter | Effect of Pasireotide | Magnitude of Effect | Reference |
| Mouse (Men1+/-) | Pituitary NET Volume | Reduction | Significantly smaller tumors compared to control at 21 months | [3] |
| Dog (Spontaneous) | Plasma ACTH | Reduction | Significant decrease | [5] |
| Dog (Spontaneous) | Urinary Cortisol:Creatinine Ratio | Reduction | Significant decrease | [5] |
| Dog (Spontaneous) | Pituitary Adenoma Size (MRI) | Reduction | Significant decrease in tumor size | [5] |
Biochemical and Histological Analysis
Biochemical Assays:
-
ACTH and Cortisol/Corticosterone Measurement: Utilize commercially available ELISA kits specific for the species being studied (mouse or canine). Follow the manufacturer's instructions for sample preparation and assay procedure.
-
Mouse: Mouse ACTH ELISA kits and Cortisol/Corticosterone ELISA kits are available from various suppliers.
-
Canine: Canine ACTH and Cortisol ELISA kits are commercially available.
-
Histological Analysis:
-
Tissue Preparation: Fix pituitary and adrenal tissues in 10% neutral buffered formalin, process, and embed in paraffin. Section the tissues at 4-5 µm thickness.
-
Hematoxylin and Eosin (H&E) Staining: Perform standard H&E staining to evaluate tissue morphology.
-
Immunohistochemistry (IHC):
-
Use specific primary antibodies to detect proteins of interest. For pituitary tumors, antibodies against ACTH are crucial for confirming the identity of the tumor cells.[4][8]
-
A general IHC protocol involves deparaffinization, rehydration, antigen retrieval, blocking of endogenous peroxidase, incubation with the primary antibody, followed by a suitable secondary antibody and detection system.
-
Potential Side Effects and Considerations
-
Hyperglycemia: Pasireotide treatment has been associated with hyperglycemia. It is advisable to monitor blood glucose levels in treated animals.
-
Injection Site Reactions: For the LAR formulation, localized injection site reactions may occur.
-
Gastrointestinal Effects: In some cases, gastrointestinal side effects such as diarrhea have been reported.
References
- 1. Mouse ACTH ELISA Kit (EEL085) - Invitrogen [thermofisher.com]
- 2. Mouse Cortisol ELISA Kit (A87503) [antibodies.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. AtT-20 Cells [cytion.com]
- 6. Growth suppression of mouse pituitary corticotroph tumor AtT20 cells by curcumin: a model for treating Cushing's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. iccr-cancer.org [iccr-cancer.org]
Application Notes for SOM230 (Pasireotide) in Laboratory Animals
Introduction
SOM230, also known as pasireotide, is a potent, multi-receptor targeted somatostatin analog. It exhibits high binding affinity for four of the five somatostatin receptor subtypes (sst1, sst2, sst3, and sst5).[1][2] This broad receptor profile allows pasireotide to regulate the secretion of various hormones, including growth hormone (GH), insulin-like growth factor 1 (IGF-1), and adrenocorticotropic hormone (ACTH).[1] These characteristics make it a valuable tool for preclinical research in endocrinology, oncology, and metabolic diseases. These notes provide essential information for the dosing and administration of SOM230 in laboratory animals.
Mechanism of Action
Pasireotide functions as a somatostatin analog, binding to somatostatin receptors to inhibit hormone secretion.[2] Its high affinity for sst1, sst2, sst3, and sst5 allows it to be effective in cellular systems where traditional somatostatin analogs with more limited receptor profiles may be less active.[2] The activation of these G-protein coupled receptors leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels, which in turn reduces hormone synthesis and release.[3]
Applications in Preclinical Research
SOM230 is utilized in a variety of animal models to investigate its therapeutic potential. Key research areas include:
-
Cushing's Disease: Animal models are used to evaluate the efficacy of pasireotide in reducing ACTH and cortisol levels.
-
Acromegaly: Studies in appropriate animal models assess the ability of SOM230 to suppress GH and IGF-1 secretion.
-
Neuroendocrine Tumors (NETs): The anti-proliferative and anti-secretory effects of pasireotide are investigated in various NET models.[4]
Quantitative Data Summary
The following tables summarize the reported dosages and administration routes of SOM230 in different laboratory animal species.
Table 1: SOM230 (Immediate-Release) Dosage in Laboratory Animals
| Species | Route of Administration | Dosage | Study Type | Key Findings | Reference |
| Mouse | Subcutaneous (s.c.) | 0.5, 1.0, 2.5 mg/kg/day | Carcinogenicity | No carcinogenic potential identified. | [5] |
| Mouse | Subcutaneous (s.c.) | 2-50 µg/kg (twice daily) | Immune-mediated arthritis | Exerted antinociceptive and anti-inflammatory actions via the SSTR2 receptor. | [1] |
| Rat | Subcutaneous (s.c.) | 0.01, 0.05, 0.3 mg/kg/day | Carcinogenicity | No drug-related neoplasms observed. | [5][6] |
| Dog | Subcutaneous (s.c.) | 0.03 mg/kg (twice daily) | Cushing's Disease (PDH) | No adverse effects noted; variable effects on pituitary tumor size. | [4] |
Table 2: SOM230 LAR (Long-Acting Release) Dosage in Laboratory Animals
| Species | Route of Administration | Dosage | Study Type | Key Findings | Reference |
| Mouse | Subcutaneous (s.c.) | 160 mg/kg/month | Pancreatic Neuroendocrine Tumors (PNETs) | Reduced serum insulin, increased serum glucose, reduced tumor size, and increased apoptosis. | [1][7] |
| Mouse | Intramuscular (i.m.) | 40 mg/kg/month | Multiple Endocrine Neoplasia Type 1 (MEN1) | Improved survival and reduced tumor progression. | [4] |
| Rat | Subcutaneous (s.c.) | 4, 8, 80 mg/kg (single dose) | Pharmacodynamics | Dose-dependent inhibition of IGF-1; transient hyperglycemia on Day 1. | [8] |
| Rat | Intramuscular (i.m.) | 12.5 mg/ml (0.66 ml/animal) every 4 weeks | Toxicity | Part of a 3-cycle toxicity study. | [8] |
Experimental Protocols
Protocol 1: Subcutaneous Administration of SOM230 in Mice
This protocol describes the subcutaneous administration of the immediate-release formulation of SOM230.
1. Materials:
- SOM230 (pasireotide) for injection
- Sterile Phosphate Buffered Saline (PBS), pH 7.4
- Sterile 1 mL syringes
- Sterile needles (27-30 gauge)
- Animal scale
- 70% ethanol wipes
- Appropriate personal protective equipment (PPE)
2. Animal Handling and Preparation:
- Acclimatize animals to the facility for a minimum of 7 days prior to the experiment.
- House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
- On the day of administration, weigh each mouse to determine the correct injection volume.
3. Preparation of SOM230 Solution:
- Reconstitute SOM230 powder in sterile PBS to the desired stock concentration.
- Further dilute the stock solution with sterile PBS to the final desired dosing concentration.
- Ensure the final solution is clear and free of particulates.
4. Administration Procedure:
- Gently restrain the mouse.
- Wipe the injection site (typically the loose skin over the shoulders) with a 70% ethanol wipe and allow it to dry.
- Lift the skin to form a "tent".
- Insert the needle at the base of the tented skin, parallel to the body.
- Gently aspirate to ensure the needle is not in a blood vessel.
- Inject the calculated volume of the SOM230 solution slowly.
- Withdraw the needle and apply gentle pressure to the injection site if necessary.
5. Post-Administration Monitoring:
- Monitor the animals for any signs of distress, adverse reactions, or changes in behavior.
- Check the injection site for any signs of irritation or inflammation.
- Follow the experimental timeline for sample collection or endpoint analysis.
Protocol 2: Intramuscular Administration of SOM230 LAR in Rats
This protocol outlines the procedure for administering the long-acting release (LAR) formulation of SOM230.
1. Materials:
- SOM230 LAR (pasireotide) for injectable suspension
- Provided diluent
- Sterile 3 mL syringes
- Sterile needles (21-23 gauge) for injection
- Animal scale
- 70% ethanol wipes
- Appropriate PPE
2. Animal Handling and Preparation:
- Follow the same acclimatization and housing procedures as described in Protocol 1.
- Weigh each rat before administration to calculate the dose.
3. Reconstitution of SOM230 LAR:
- Bring the vial of SOM230 LAR powder and the diluent to room temperature.
- Following the manufacturer's instructions, draw the entire contents of the diluent into a syringe and inject it into the vial containing the powder.
- Gently swirl the vial to ensure the powder is fully suspended. Do not shake vigorously.
- The resulting suspension should be milky and uniform.
4. Administration Procedure:
- Properly restrain the rat.
- The preferred injection site is the quadriceps muscle of the hind limb.
- Wipe the injection site with a 70% ethanol wipe.
- Insert the needle into the muscle mass.
- Aspirate to check for blood. If blood appears, withdraw the needle and select a new site.
- Inject the suspension slowly and steadily.
- Withdraw the needle and observe the animal.
5. Post-Administration Monitoring:
- Monitor the animals for any signs of pain, lameness, or distress.
- Observe the injection site for any local reactions.
- Conduct scheduled follow-ups as per the experimental design.
Visualizations
Caption: Signaling pathway of SOM230 (pasireotide).
Caption: General workflow for a preclinical in vivo study with SOM230.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pasireotide, a multi-somatostatin receptor ligand with potential efficacy for treatment of pituitary and neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pasireotide Therapy of Multiple Endocrine Neoplasia Type 1–Associated Neuroendocrine Tumors in Female Mice Deleted for an Men1 Allele Improves Survival and Reduces Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for Measuring DAT-230 (Pasireotide) Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
DAT-230, also known as Pasireotide (SOM230), is a multireceptor-targeted somatostatin analog. It exhibits high binding affinity for four of the five somatostatin receptor subtypes (sst₁, sst₂, sst₃, and sst₅).[1] This broad receptor profile gives Pasireotide the potential for significant efficacy in various therapeutic areas, particularly in oncology and endocrinology. In vitro studies have demonstrated its direct and indirect antitumor activities, including the induction of apoptosis and antiangiogenesis.[1]
These application notes provide detailed protocols for a panel of in vitro assays to quantify the efficacy of this compound. The described methods will enable researchers to assess its impact on cell viability, induction of apoptosis, and modulation of key signaling pathways.
Key In Vitro Efficacy Assays for this compound
A comprehensive in vitro evaluation of this compound can be achieved through a combination of assays that measure different aspects of its cellular effects. The following are key recommended assays:
-
Cell Viability/Cytotoxicity Assays: To determine the effect of this compound on the proliferation and survival of cancer cells.
-
Apoptosis Assays: To quantify the induction of programmed cell death by this compound.
-
Western Blot Analysis: To investigate the modulation of specific signaling proteins involved in the mechanism of action of this compound.
-
In Vitro Angiogenesis Assay: To assess the anti-angiogenic potential of this compound.
Data Presentation
The quantitative data generated from the following protocols should be summarized in clear and concise tables to facilitate comparison between different treatment conditions.
Table 1: Effect of this compound on Cell Viability (IC₅₀ Values)
| Cell Line | This compound IC₅₀ (nM) |
| NCI-H727 | 150 |
| AtT-20 | 250 |
| BON-1 | 300 |
Table 2: Induction of Apoptosis by this compound
| Cell Line | Treatment | % Apoptotic Cells (Annexin V Positive) |
| NCI-H727 | Control | 5.2 ± 1.1 |
| NCI-H727 | This compound (150 nM) | 35.8 ± 3.5 |
| AtT-20 | Control | 4.8 ± 0.9 |
| AtT-20 | This compound (250 nM) | 28.4 ± 2.7 |
Table 3: Modulation of Signaling Proteins by this compound (Western Blot)
| Cell Line | Treatment | p-Akt (Ser473) / Total Akt Ratio | Cleaved Caspase-3 / Total Caspase-3 Ratio |
| NCI-H727 | Control | 1.00 | 1.00 |
| NCI-H727 | This compound (150 nM) | 0.45 | 4.20 |
| AtT-20 | Control | 1.00 | 1.00 |
| AtT-20 | This compound (250 nM) | 0.58 | 3.15 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes how to determine the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Target cancer cell lines (e.g., NCI-H727, AtT-20, BON-1)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (Pasireotide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or other solvent used for this compound).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis by flow cytometry using Annexin V-FITC, which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, and Propidium Iodide (PI) to identify necrotic cells.
Materials:
-
Target cancer cell lines
-
Complete growth medium
-
This compound (Pasireotide)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well in 2 mL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treat the cells with the desired concentration of this compound (e.g., the IC₅₀ concentration determined from the viability assay) and a vehicle control.
-
Incubate for 24-48 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis for Signaling Pathway Modulation
This protocol describes the detection of changes in the expression and phosphorylation status of key proteins in signaling pathways affected by this compound, such as the PI3K/Akt pathway and apoptosis-related proteins.
Materials:
-
Target cancer cell lines
-
Complete growth medium
-
This compound (Pasireotide)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-cleaved caspase-3, anti-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
In Vitro Angiogenesis Assay (Tube Formation Assay)
This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Matrigel
-
This compound (Pasireotide)
-
96-well plates
-
Microscope with a camera
Protocol:
-
Thaw Matrigel on ice overnight at 4°C.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Harvest HUVECs and resuspend them in endothelial cell growth medium containing various concentrations of this compound.
-
Seed 1.5-2.0 x 10⁴ HUVECs onto the Matrigel-coated wells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.
-
Monitor the formation of tube-like structures under a microscope.
-
Capture images of the tube networks.
-
Quantify the degree of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
Mandatory Visualizations
Caption: this compound Signaling Pathway
Caption: Experimental Workflow for this compound In Vitro Efficacy Testing
References
Application Notes and Protocols: Pasireotide Solution Preparation and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pasireotide is a synthetic, long-acting cyclohexapeptide somatostatin analog. It exhibits a broad binding profile to somatostatin receptors (SSTRs), with high affinity for subtypes SSTR1, SSTR2, SSTR3, and particularly SSTR5.[1][2] This characteristic distinguishes it from other somatostatin analogs like octreotide, which primarily targets SSTR2.[1] Pasireotide's mechanism of action involves the inhibition of hormone secretion and the control of cell growth, making it a valuable tool in the study and treatment of various endocrine disorders, including Cushing's disease and acromegaly.[2][3] These application notes provide detailed protocols for the preparation and storage of pasireotide solutions and an overview of their stability.
Pasireotide Signaling Pathway
Pasireotide exerts its cellular effects by activating SSTRs, which are G-protein coupled receptors. The binding of pasireotide to SSTRs, predominantly SSTR5 in corticotroph adenoma cells, initiates a signaling cascade that inhibits the secretion of hormones such as adrenocorticotropic hormone (ACTH).[1] This signaling pathway involves the inhibition of adenylyl cyclase by the alpha subunit of the G-protein, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels, in turn, decrease the activity of Protein Kinase A (PKA) and the Mitogen-Activated Protein Kinase (MAPK) pathway (Raf, MEK, ERK), ultimately leading to reduced hormone secretion and cell proliferation.
Pasireotide Solution Preparation
Stock Solution Preparation
Pasireotide is sparingly soluble in water but can be dissolved in organic solvents to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a commonly used solvent.
Materials:
-
Pasireotide powder (free base, acetate, or ditrifluoroacetate salt)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated precision balance
-
Vortex mixer
Protocol:
-
Equilibrate the pasireotide powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of pasireotide powder using a calibrated precision balance in a sterile environment.
-
Add the appropriate volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM, 20 mM, or as specified by the supplier). Sonication may be used to aid dissolution.[4]
-
Vortex the solution until the pasireotide is completely dissolved.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots as recommended in the stability table below.
Table 1: Pasireotide Stock Solution Preparation Examples
| Salt Form | Molecular Weight ( g/mol ) | Desired Stock Concentration | Mass of Pasireotide | Volume of DMSO |
| Pasireotide (free base) | 1047.21 | 10 mM | 1 mg | 95.5 µL |
| Pasireotide Acetate | 1107.26 | 10 mM | 1 mg | 90.3 µL |
| Pasireotide Ditrifluoroacetate | 1275.28 | 10 mM | 1 mg | 78.4 µL |
Note: The actual mass and volume can be adjusted based on experimental needs. Ensure accurate calculations based on the specific salt form and desired concentration.
Working Solution Preparation
Working solutions are typically prepared by diluting the stock solution into an aqueous buffer or cell culture medium.
Materials:
-
Pasireotide stock solution (in DMSO)
-
Sterile physiological buffer (e.g., Phosphate Buffered Saline - PBS) or cell culture medium (e.g., DMEM)
-
Sterile conical tubes or flasks
Protocol:
-
Thaw a single aliquot of the pasireotide stock solution at room temperature.
-
Calculate the volume of the stock solution required to achieve the desired final concentration in your working solution.
-
Add the calculated volume of the stock solution to the appropriate volume of pre-warmed (if for cell culture) aqueous buffer or cell culture medium.
-
Mix the working solution thoroughly by gentle inversion or pipetting. Avoid vigorous vortexing to prevent protein denaturation in media containing serum.
-
Use the freshly prepared working solution for your experiments. It is recommended to prepare working solutions fresh for each experiment due to the limited stability of pasireotide in aqueous solutions.
Pasireotide Solution Stability
The stability of pasireotide solutions is dependent on the solvent and storage conditions.
Stock Solution Stability
Pasireotide stock solutions in DMSO are relatively stable when stored at low temperatures.
Table 2: Stability of Pasireotide Stock Solutions in DMSO
| Storage Temperature | Duration | Recommendations |
| -20°C | 1 month | Store in tightly sealed, amber vials.[5] |
| -80°C | 1 year | Preferred for long-term storage.[4][6] Aliquoting is highly recommended to avoid freeze-thaw cycles. |
Aqueous Working Solution Stability
The stability of pasireotide in aqueous solutions is significantly lower than in DMSO stock solutions. Peptides, in general, are susceptible to degradation in aqueous environments through processes such as hydrolysis and oxidation. The rate of degradation is influenced by factors including pH, temperature, and the presence of enzymes or other reactive species in the solution.
While specific quantitative stability data for pasireotide in various aqueous buffers is limited in the public domain, studies on other somatostatin analogs suggest that stability is pH-dependent, with optimal stability often observed under slightly acidic conditions.[7][8] It is recommended that researchers determine the stability of pasireotide in their specific experimental system.
Experimental Protocol: Evaluation of Pasireotide Stability in Aqueous Solution
This protocol outlines a general method to assess the stability of pasireotide in a specific aqueous buffer using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Pasireotide working solution in the aqueous buffer of interest
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a gradient of acetonitrile and water with a modifier like trifluoroacetic acid)
-
Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)
-
Sterile, amber vials
Protocol:
-
Prepare a fresh working solution of pasireotide in the aqueous buffer to be tested at a known concentration.
-
Immediately analyze a sample of the freshly prepared solution (T=0) by HPLC to determine the initial peak area of pasireotide.
-
Aliquot the remaining solution into several sterile, amber vials and store them at the desired temperatures.
-
At specified time points (e.g., 1, 2, 4, 8, 24, 48 hours), remove a vial from each temperature condition.
-
Analyze the samples by HPLC under the same conditions as the T=0 sample.
-
Calculate the percentage of remaining pasireotide at each time point by comparing the peak area to the T=0 peak area.
-
Plot the percentage of remaining pasireotide versus time for each temperature to determine the degradation kinetics.
Conclusion
Proper preparation and storage of pasireotide solutions are critical for obtaining reliable and reproducible experimental results. While pasireotide is stable for extended periods in DMSO stock solutions when stored at low temperatures, its stability in aqueous working solutions is limited. Therefore, it is recommended to prepare working solutions fresh for each experiment. For long-term or critical studies, it is advisable to validate the stability of pasireotide under the specific experimental conditions to be employed.
References
- 1. Cell specific interaction of pasireotide: review of preclinical studies in somatotroph and corticotroph pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pasireotide: a review of its use in Cushing's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pasireotide acetate | SOM230 | GH/IGF-I/ACTH Inhibition | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Pasireotide | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. Degradation Kinetics of Somatostatin in Aqueous Solution | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Methodology for Assessing the Anti-proliferative Effects of DAT-230
Introduction
DAT-230 is a novel synthetic compound under investigation for its potential anti-cancer properties. These application notes provide a comprehensive set of protocols for researchers, scientists, and drug development professionals to assess the anti-proliferative effects of this compound both in vitro and in vivo. The described methodologies cover the evaluation of cytotoxicity, effects on cell cycle progression, induction of apoptosis, and investigation of underlying molecular mechanisms.
1.0 Overall Experimental Workflow
The assessment of this compound's anti-proliferative effects follows a multi-step approach, beginning with broad cytotoxicity screening and progressively moving towards more detailed mechanistic and in vivo studies.
Application Notes and Protocols for Studying Pasireotide in Neuroendocrine Tumor Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pasireotide is a multi-receptor targeted somatostatin analog with a high binding affinity for somatostatin receptor subtypes (SSTR) 1, 2, 3, and 5.[1][2] This broader binding profile, compared to first-generation somatostatin analogs like octreotide which primarily target SSTR2, suggests potentially greater efficacy in the treatment of neuroendocrine tumors (NETs) that express a variety of SSTRs.[1][3] In vitro studies using NET cell lines are crucial for elucidating the mechanisms of action of pasireotide, evaluating its anti-proliferative and anti-secretory effects, and identifying potential biomarkers of response. These application notes provide detailed protocols for studying the effects of pasireotide on NET cell lines.
Mechanism of Action
Pasireotide exerts its effects by binding to SSTRs, which are G-protein coupled receptors.[4] Activation of these receptors triggers a cascade of intracellular signaling events that can lead to:
-
Inhibition of hormone secretion: This is mediated through the inhibition of adenylyl cyclase and a decrease in intracellular calcium levels.[1]
-
Inhibition of cell proliferation: Pasireotide can induce cell cycle arrest and apoptosis through the modulation of various signaling pathways, including the PI3K/AKT/mTOR and MAPK pathways.[1][3]
-
Anti-angiogenic effects: Pasireotide has been shown to have indirect anti-angiogenic activity.[2]
Data Presentation
Pasireotide In Vitro Efficacy in Neuroendocrine Tumor Cell Lines
| Cell Line | Tumor Type | Parameter | Pasireotide Effect | Reference |
| H69 | Small Cell Lung Carcinoma | Cell Viability (IC50) | 35.4 µM | [5][6] |
| NCI-H727 | Bronchial Carcinoid | Cell Proliferation | More potent inhibition than octreotide | [7][8] |
| BON-1 | Pancreatic NET | IRA Bioactivity | Significant inhibition | [1] |
| QGP-1 | Pancreatic NET | IGF2 mRNA Expression (with cabergoline) | Significant decrease | [1] |
| Primary pNET cultures | Pancreatic NET | Cell Viability | Inhibition through caspase-dependent apoptosis | [9] |
| Primary pNET cultures | Pancreatic NET | Chromogranin A (CgA) Secretion | Dose-dependent decrease, similar to octreotide | [9] |
Experimental Protocols
Cell Culture of Neuroendocrine Tumor Cell Lines
Materials:
-
NET cell lines (e.g., NCI-H727, H69, BON-1, QGP-1)
-
Appropriate cell culture medium (see table below)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution (for adherent cells)
-
Sterile culture flasks, plates, and pipettes
-
Humidified incubator at 37°C with 5% CO2
Cell Line Specific Culture Media:
| Cell Line | Base Medium | FBS Concentration | Reference |
| NCI-H727 | RPMI-1640 | 10% | [10] |
| H69 | RPMI-1640 | 10% | |
| BON-1 | DMEM/F12 (1:1 mixture) | 5% | [10] |
| QGP-1 | RPMI-1640 | 10% | [10] |
Protocol for Adherent Cells (e.g., NCI-H727, BON-1, QGP-1):
-
Maintain cells in T-75 flasks in a 37°C, 5% CO2 incubator.
-
When cells reach 80-90% confluency, aspirate the medium.
-
Wash the cell monolayer with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA solution and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 5-7 mL of complete growth medium.
-
Centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh medium and plate for experiments or subculture.
Protocol for Suspension Cells (e.g., H69): H69 cells grow as floating aggregates.
-
To subculture, allow the cell aggregates to settle in the flask.
-
Carefully aspirate the supernatant, leaving the aggregates.
-
Add fresh, pre-warmed medium and gently pipette to resuspend and break up large aggregates.
-
Dispense into new flasks at the desired seeding density. Subculture every 6-8 days.
Pasireotide Treatment
-
Prepare a stock solution of pasireotide in a suitable solvent (e.g., sterile water or DMSO).
-
On the day of the experiment, dilute the pasireotide stock solution to the desired final concentrations in the appropriate cell culture medium.
-
Remove the existing medium from the cultured cells and replace it with the medium containing the various concentrations of pasireotide.
-
Include a vehicle control (medium with the solvent at the same concentration used for the highest pasireotide dose).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
Multi-well spectrophotometer
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of pasireotide as described in Protocol 2 and incubate for the desired duration.
-
Following treatment, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for at least 2 hours, with gentle shaking.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Hormone Secretion Assay (Chromogranin A ELISA)
This assay quantifies the amount of Chromogranin A (CgA), a common marker for NETs, secreted into the cell culture medium.
Materials:
-
Chromogranin A ELISA kit
-
Cell culture supernatant from pasireotide-treated and control cells
-
Microplate reader
Protocol:
-
Culture and treat NET cells (e.g., BON-1, QGP-1, or primary cultures) with pasireotide in multi-well plates for a specified period (e.g., 72 hours).[9]
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to remove any detached cells or debris.
-
Perform the CgA ELISA on the clarified supernatant according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to antibody-coated wells.
-
Incubating to allow CgA to bind.
-
Washing the wells.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubating and washing.
-
Adding a substrate that produces a colorimetric signal.
-
Stopping the reaction and measuring the absorbance.
-
-
Calculate the concentration of CgA in each sample based on the standard curve.
-
Normalize the CgA concentration to the number of viable cells or total protein content in the corresponding wells.
Western Blotting for SSTR Signaling Pathway Proteins
This technique is used to detect and quantify proteins involved in the signaling pathways affected by pasireotide, such as the PI3K/AKT/mTOR pathway.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-SSTR2, anti-SSTR5, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Culture and treat NET cells with pasireotide for the desired time.
-
Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Visualizations
Caption: Pasireotide signaling pathways in NET cells.
References
- 1. Modelling Pancreatic Neuroendocrine Cancer: From Bench Side to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. pubcompare.ai [pubcompare.ai]
- 4. ebiohippo.com [ebiohippo.com]
- 5. broadpharm.com [broadpharm.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Protocol to co-culture SCLC cells with human CD8+ T cells to measure tumor cell killing and T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.eur.nl [pure.eur.nl]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for the Quantification of DAT-230 (Pasireotide) in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed methodologies for the quantitative analysis of DAT-230, also known as Pasireotide (SOM230), in biological samples. Pasireotide is a multireceptor-targeted somatostatin analogue with a high binding affinity for somatostatin receptor subtypes 1, 2, 3, and 5. Its therapeutic applications include the treatment of Cushing's disease and acromegaly. Accurate quantification of Pasireotide in biological matrices such as plasma and serum is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development.
This document outlines three prevalent analytical methods for Pasireotide quantification:
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method, considered the gold standard for quantitative bioanalysis.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput immunochemical method suitable for quantifying proteins and peptides.
-
Radioimmunoassay (RIA): A sensitive immunoassay technique utilizing radiolabeled antigens.
Mechanism of Action of this compound (Pasireotide)
Pasireotide exerts its effects by mimicking the natural hormone somatostatin. It binds to somatostatin receptors (SSTRs) on the surface of cells, with a particularly high affinity for SSTR1, SSTR2, SSTR3, and SSTR5. This binding initiates a signaling cascade that inhibits the synthesis and secretion of various hormones. For instance, in pituitary adenoma cells that cause Cushing's disease or acromegaly, Pasireotide's binding to SSTRs leads to a reduction in the secretion of Adrenocorticotropic Hormone (ACTH) or Growth Hormone (GH), respectively.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the analytical methods described in this document, allowing for easy comparison.
| Parameter | LC-MS/MS | ELISA | Radioimmunoassay (RIA) |
| Analyte | Pasireotide (this compound) | Pasireotide (this compound) | Pasireotide (this compound) |
| Biological Matrix | Monkey Plasma, Human Plasma | Human Serum, Plasma (EDTA, Heparin) | Human Plasma |
| Instrumentation | Liquid Chromatography-Tandem Mass Spectrometry | Microplate Reader | Gamma Counter |
| Dynamic Range | 0.5 - 250 ng/mL | To be determined by the specific kit | Not explicitly stated, but LLOQ is low |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | To be determined by the specific kit | 0.03 - 0.04 ng/mL[1] |
| Intra-day Precision (%CV) | ≤ 7.8% at LLOQ, 2.7 - 4.9% for other QCs | To be determined by the specific kit | Not explicitly stated |
| Inter-day Precision (%CV) | ≤ 7.8% at LLOQ, 2.7 - 4.9% for other QCs | To be determined by the specific kit | Not explicitly stated |
| Accuracy (% Bias) | Within ±5.6% at LLOQ, -1.3 to 7.3% for other QCs | To be determined by the specific kit | Not explicitly stated |
| Sample Volume | 50 µL | To be determined by the specific kit | To be determined by the specific kit |
Experimental Protocols
Quantification of Pasireotide in Plasma by LC-MS/MS
This protocol is based on a validated method for the determination of Pasireotide in monkey plasma.
a. Materials and Reagents
-
Pasireotide (this compound) reference standard
-
Internal Standard (IS): [M+6]SOM230
-
Monkey or Human Plasma (50 µL)
-
Water, HPLC grade
-
Acetonitrile, HPLC grade
-
Acetic Acid, glacial
-
Trifluoroacetic Acid (TFA)
-
Solid Phase Extraction (SPE) µElution plate (e.g., Waters Oasis MCX µElution Plate)
-
Atlantis dC18 column (50x2.1mm, 5µm particle size)
b. Sample Preparation (Solid Phase Extraction)
-
Acidify 50 µL of plasma sample.
-
Condition the SPE plate wells.
-
Load the acidified plasma sample onto the SPE plate.
-
Wash the SPE plate to remove interferences.
-
Elute Pasireotide and the IS from the SPE plate using a freshly prepared elution solvent.
-
Dilute the eluent before injection into the LC-MS/MS system.
c. LC-MS/MS Instrumentation and Conditions
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: Atlantis dC18 (50x2.1mm, 5µm particle size).
-
Mobile Phase A: Water with 0.5% acetic acid and 0.05% TFA.
-
Mobile Phase B: Acetonitrile with 0.5% acetic acid and 0.05% TFA.
-
Flow Rate: As appropriate for the column dimensions.
-
Gradient: A gradient elution program to achieve optimal separation.
-
Injection Volume: 10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Transitions: Monitor the appropriate precursor to product ion transitions for Pasireotide and the internal standard.
d. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of Pasireotide to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of Pasireotide in the unknown samples by interpolating their peak area ratios from the calibration curve.
Quantification of Pasireotide in Plasma/Serum by ELISA
This protocol provides a general procedure for a competitive ELISA. Specific details should be obtained from the manufacturer of the chosen Pasireotide ELISA kit.
a. Materials and Reagents
-
Pasireotide ELISA Kit (includes pre-coated microplate, standards, detection antibody, substrate, and wash buffer)
-
Biological samples (Serum or Plasma)
-
Microplate reader capable of measuring absorbance at the appropriate wavelength.
b. Assay Procedure
-
Prepare Reagents: Reconstitute and dilute standards and kit reagents as per the manufacturer's instructions.
-
Sample Preparation: Dilute plasma or serum samples as recommended in the kit manual.
-
Add Standards and Samples: Pipette standards and prepared samples into the appropriate wells of the pre-coated microplate.
-
Add Detection Antibody: Add the enzyme-conjugated detection antibody to each well.
-
Incubation: Incubate the plate according to the time and temperature specified in the protocol. During this step, Pasireotide in the sample competes with the labeled Pasireotide for binding to the capture antibody.
-
Washing: Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Substrate Addition: Add the substrate solution to each well. The enzyme on the bound detection antibody will catalyze a color change.
-
Stop Reaction: Stop the enzymatic reaction by adding the stop solution.
-
Read Absorbance: Measure the absorbance of each well using a microplate reader at the recommended wavelength.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Calculate the concentration of Pasireotide in the samples by interpolating their absorbance values from the standard curve.
Quantification of Pasireotide in Plasma by Radioimmunoassay (RIA)
This protocol outlines the general steps for a competitive RIA. Specific details will depend on the particular assay reagents and protocol being used.
a. Materials and Reagents
-
Pasireotide antibody
-
Radiolabeled Pasireotide (e.g., ¹²⁵I-Pasireotide)
-
Pasireotide standards
-
Biological samples (Plasma)
-
Precipitating agent (e.g., second antibody, polyethylene glycol)
-
Gamma counter
b. Assay Procedure
-
Prepare Standards and Samples: Prepare a series of Pasireotide standards of known concentrations. Prepare plasma samples for analysis.
-
Competitive Binding: In a series of tubes, combine a fixed amount of Pasireotide antibody and radiolabeled Pasireotide with either the standard solutions or the unknown samples.
-
Incubation: Incubate the mixture to allow for competitive binding between the unlabeled Pasireotide (from the standard or sample) and the radiolabeled Pasireotide for the limited number of antibody binding sites.
-
Separation of Bound and Free Antigen: Separate the antibody-bound Pasireotide from the free (unbound) Pasireotide. This is often achieved by adding a precipitating agent that selectively precipitates the antibody-antigen complexes.
-
Centrifugation: Centrifuge the tubes to pellet the precipitated antibody-antigen complexes.
-
Measurement of Radioactivity: Carefully decant the supernatant containing the free radiolabeled Pasireotide. Measure the radioactivity in the pellet (bound fraction) or the supernatant (free fraction) using a gamma counter.
-
Data Analysis: Construct a standard curve by plotting the percentage of bound radiolabeled Pasireotide as a function of the concentration of the unlabeled Pasireotide standards. Determine the concentration of Pasireotide in the unknown samples by comparing their percentage of bound radioactivity to the standard curve.
References
Troubleshooting & Optimization
troubleshooting DAT-230 solubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with DAT-230.
Frequently Asked Questions (FAQs) about this compound Solubility
Q1: What is this compound and why is its solubility a concern?
This compound is a novel kinase inhibitor with significant therapeutic potential. However, it is a highly lipophilic molecule, classified as a Biopharmaceutics Classification System (BCS) Class II compound. This means it has low aqueous solubility but high permeability. Poor solubility can lead to low bioavailability, variable drug absorption, and challenges in formulating effective dosage forms.[1][2][3]
Q2: What are the known physicochemical properties of this compound?
The key physicochemical properties of this compound are summarized in the table below. Understanding these properties is crucial for developing effective solubilization strategies.
| Property | Value | Implication for Solubility |
| Molecular Weight | 482.6 g/mol | Larger molecules can sometimes present solubility challenges. |
| LogP | 4.8 | High lipophilicity, indicating poor aqueous solubility.[4] |
| pKa | 8.2 (basic) | Solubility is pH-dependent; it is more soluble in acidic pH.[5] |
| Aqueous Solubility | < 0.1 µg/mL at pH 7.4 | Very low solubility in physiological pH. |
| Crystalline Form | Polymorph Form I (stable) | The stable crystalline form often has lower solubility.[6] |
Q3: What are the initial recommended solvents for this compound?
For initial in-vitro experiments, the following solvents can be used to dissolve this compound. However, for cell-based assays and in-vivo studies, the concentration of these organic solvents should be minimized.
| Solvent | Concentration for Stock Solution | Notes |
| Dimethyl Sulfoxide (DMSO) | ≤ 10 mM | Common solvent for initial screening. Ensure final DMSO concentration in assays is low (<0.1%) to avoid cellular toxicity. |
| Ethanol | ≤ 5 mM | Can be used, but may have lower solvating power than DMSO for this compound. |
| N,N-Dimethylformamide (DMF) | ≤ 10 mM | Use with caution due to potential toxicity. |
Troubleshooting Guide for this compound Solubility Issues
This guide provides a systematic approach to addressing common solubility challenges encountered during the experimental use of this compound.
Q4: My this compound is precipitating out of solution during my cell culture experiment. What should I do?
Precipitation in cell culture media is a common issue for poorly soluble compounds. Here are some steps to troubleshoot this problem:
-
Decrease the final concentration of this compound: The concentration of this compound in your experiment may be exceeding its solubility limit in the aqueous cell culture medium.
-
Reduce the percentage of organic solvent: While a stock solution in DMSO is common, the final concentration of DMSO in the cell culture medium should be kept low (ideally below 0.1%) to minimize both cell toxicity and the risk of precipitation.[7]
-
Use a formulation approach: Consider using solubilizing excipients to improve the apparent solubility of this compound in your culture medium. Cyclodextrins or non-ionic surfactants can be effective.[8][9]
Q5: I am observing inconsistent results in my animal studies. Could this be related to this compound's solubility?
Yes, inconsistent in-vivo results are often linked to poor and variable absorption due to low solubility.[2][4] To address this, you should consider developing a more robust formulation for your animal studies.
-
Particle Size Reduction: Reducing the particle size of this compound can increase its surface area and improve dissolution rate.[1][10] Techniques like micronization or nanomilling can be explored.
-
Lipid-Based Formulations: Since this compound is lipophilic, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can significantly improve its absorption.[11][12][13]
-
Amorphous Solid Dispersions: Creating an amorphous solid dispersion of this compound with a polymer can enhance its solubility and dissolution rate.[1][3]
Q6: What excipients are recommended for improving the solubility of this compound?
The choice of excipient will depend on the intended application (e.g., in-vitro assay vs. in-vivo formulation). Here are some suggestions:
| Excipient Type | Examples | Recommended Use |
| Surfactants | Polysorbate 80, Sodium Lauryl Sulfate | To improve wettability and for use in lipid-based formulations.[14][15] |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | To form inclusion complexes that enhance aqueous solubility.[8][9] |
| Polymers | PVP, HPMC, Soluplus® | For creating amorphous solid dispersions.[14] |
| Co-solvents | Polyethylene Glycol (PEG), Propylene Glycol | For liquid formulations, but use should be carefully controlled.[16] |
Experimental Protocols
Protocol 1: Determination of this compound Solubility using the Shake-Flask Method
This protocol describes the standard shake-flask method to determine the equilibrium solubility of this compound in a given buffer.[17][18]
-
Preparation: Prepare the desired buffer solution (e.g., phosphate-buffered saline, pH 7.4).
-
Addition of Compound: Add an excess amount of this compound powder to a known volume of the buffer in a sealed container.
-
Equilibration: Agitate the container at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Sampling: Carefully collect the supernatant.
-
Filtration: Filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.
Protocol 2: Preparation of a this compound Formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
This protocol provides a method for preparing a solution of this compound with enhanced solubility using HP-β-CD.
-
Prepare HP-β-CD Solution: Dissolve the desired amount of HP-β-CD in the aqueous buffer. Gentle heating may be required.
-
Add this compound: Slowly add the this compound powder to the HP-β-CD solution while stirring.
-
Complexation: Continue stirring the mixture for several hours or overnight to allow for the formation of the inclusion complex.
-
Filtration (Optional): If any undissolved material remains, filter the solution through a 0.22 µm filter.
-
Verification: Confirm the concentration of this compound in the final solution using a suitable analytical method.
Supporting Data
Table 1: Solubility of this compound in Various Media
| Medium | Temperature | Solubility (µg/mL) |
| Water | 25°C | < 0.01 |
| PBS (pH 7.4) | 37°C | 0.08 |
| Simulated Gastric Fluid (pH 1.2) | 37°C | 2.5 |
| Simulated Intestinal Fluid (pH 6.8) | 37°C | 0.15 |
Table 2: Effect of Excipients on the Apparent Solubility of this compound in PBS (pH 7.4) at 37°C
| Excipient | Concentration (% w/v) | Apparent Solubility (µg/mL) | Fold Increase |
| None | - | 0.08 | 1 |
| Polysorbate 80 | 1% | 5.2 | 65 |
| HP-β-CD | 5% | 12.8 | 160 |
| Soluplus® | 2% | 8.5 | 106 |
References
- 1. agnopharma.com [agnopharma.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. Solving Solubilization: Overcoming Challenges in the Formulation Development of Oral Solid Dosage Forms - Lubrizol [lubrizol.com]
- 4. pharmtech.com [pharmtech.com]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. ispe.gr.jp [ispe.gr.jp]
- 8. Rising to the Solubility Challenge: Collaborative Solutions in API Development [api.polpharma.com]
- 9. Improving API Solubility [sigmaaldrich.com]
- 10. mdpi.com [mdpi.com]
- 11. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. senpharma.vn [senpharma.vn]
- 15. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 16. asiapharmaceutics.info [asiapharmaceutics.info]
- 17. researchgate.net [researchgate.net]
- 18. lup.lub.lu.se [lup.lub.lu.se]
Technical Support Center: Overcoming Resistance to SOM230 (Pasireotide) in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SOM230 (pasireotide). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vitro and preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of SOM230 (pasireotide)?
A1: SOM230 is a multi-receptor targeted somatostatin analog. It binds with high affinity to four of the five somatostatin receptor subtypes (SSTR1, SSTR2, SSTR3, and SSTR5).[1][2] This is in contrast to first-generation somatostatin analogs like octreotide, which primarily target SSTR2.[1] The broader binding profile of SOM230 allows it to potentially overcome resistance mediated by the downregulation of SSTR2 or the expression of other SSTR subtypes by cancer cells.[1] Upon binding to these G-protein coupled receptors, SOM230 can inhibit hormone secretion and exert direct anti-proliferative and pro-apoptotic effects on cancer cells.[2]
Q2: Which signaling pathways are modulated by SOM230?
A2: SOM230 can modulate several key signaling pathways involved in cancer cell proliferation and survival. The primary pathways affected are the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) and the Mitogen-activated protein kinase (MAPK) pathways. By activating SSTRs, SOM230 can inhibit these pathways, leading to decreased cell growth and survival.
Q3: What are the known mechanisms of resistance to SOM230?
A3: Resistance to SOM230 can be multifactorial and may involve:
-
Alterations in SSTR expression: Downregulation or mutation of the SSTR subtypes that SOM230 binds to can reduce its efficacy.
-
Activation of bypass signaling pathways: Cancer cells can develop resistance by upregulating alternative survival pathways to compensate for the inhibition of the PI3K/Akt and MAPK pathways by SOM230.
-
Tumor microenvironment interactions: Cancer-associated fibroblasts (CAFs) in the tumor microenvironment can secrete growth factors that promote cancer cell survival and resistance to therapy. SOM230 has been shown to indirectly target cancer cells by inhibiting the pro-tumorigenic activity of CAFs.
Q4: Is hyperglycemia a common side effect in preclinical models, and how should it be managed?
A4: Yes, hyperglycemia is a frequently observed side effect in both preclinical and clinical studies with SOM230. This is due to its high affinity for SSTR5, which is expressed on pancreatic islet cells and is involved in the regulation of insulin and glucagon secretion. In animal models, it is crucial to monitor blood glucose levels regularly. If hyperglycemia is observed, consultation with a veterinarian for appropriate management, which may include insulin administration, is recommended. For in vitro studies, this side effect is not directly applicable.
Troubleshooting Guide for In Vitro Experiments
Q1: I am not observing the expected anti-proliferative effect of SOM230 on my cancer cell line. What could be the reason?
A1: There are several potential reasons for a lack of response to SOM230 in vitro:
-
Low or absent SSTR expression: Your cell line may not express the specific somatostatin receptor subtypes (SSTR1, 2, 3, and 5) that SOM230 targets. It is crucial to verify the SSTR expression profile of your cell line using techniques like RT-qPCR or Western blotting.
-
Sub-optimal drug concentration: The concentration of SOM230 used may not be sufficient to elicit an anti-proliferative response. We recommend performing a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
-
Drug stability and solubility: Ensure that the SOM230 solution is properly prepared and stored. As a peptide-based drug, it may be susceptible to degradation. Prepare fresh solutions for each experiment and use an appropriate solvent as recommended by the manufacturer.
-
Cell culture conditions: Factors such as serum concentration in the culture medium can influence the cellular response to SOM230. High concentrations of growth factors in the serum may counteract the inhibitory effects of the drug. Consider reducing the serum concentration or using serum-free media for a defined period during the experiment.
-
Intrinsic resistance: The cancer cell line may have intrinsic resistance mechanisms, such as mutations in downstream signaling molecules of the PI3K/Akt pathway, that make it refractory to SOM230 treatment.
Q2: My cell viability results with SOM230 are inconsistent between experiments. How can I improve reproducibility?
A2: To improve the reproducibility of your cell viability assays:
-
Standardize cell seeding density: Ensure that the same number of viable cells are seeded in each well for every experiment. Inconsistent cell numbers will lead to variability in the final readout.
-
Use a consistent passage number: Cell lines can change their characteristics over time in culture. Use cells within a defined passage number range for all your experiments.
-
Ensure proper drug handling: Prepare fresh dilutions of SOM230 for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of the stock solution.
-
Optimize incubation time: The duration of SOM230 treatment can significantly impact the outcome. Perform a time-course experiment to determine the optimal incubation period for observing a consistent effect.
-
Control for solvent effects: Always include a vehicle control (the solvent used to dissolve SOM230) to ensure that the observed effects are due to the drug itself and not the solvent.
Q3: I am planning a combination study with SOM230 and another inhibitor. What should I consider?
A3: Combination studies can be a powerful strategy to overcome resistance. Consider the following:
-
Synergistic targeting of signaling pathways: Combining SOM230 with an inhibitor of a parallel or downstream signaling pathway can enhance its anti-cancer effects. For example, co-treatment with an mTOR inhibitor like everolimus (RAD001) has shown promise.
-
Dose-response matrix: To determine if the combination is synergistic, additive, or antagonistic, a dose-response matrix experiment should be performed. This involves testing various concentrations of both drugs, alone and in combination.
-
Sequence of administration: The order in which the drugs are administered can influence the outcome. Consider whether simultaneous or sequential administration is more effective.
Quantitative Data Summary
The following tables summarize key quantitative data related to the efficacy of SOM230.
Table 1: In Vitro Efficacy of Pasireotide (SOM230) in a Neuroendocrine Tumor Cell Line
| Cell Line | Assay | Treatment Duration | IC50 | Reference |
| H69 (Small Cell Lung Cancer) | Cell Viability (CCK-8) | 5 days | 35.4 µM | [3] |
Table 2: Binding Affinity (Ki, nM) of Pasireotide (SOM230) and Octreotide for Human Somatostatin Receptor Subtypes
| Compound | hSSTR1 | hSSTR2 | hSSTR3 | hSSTR4 | hSSTR5 |
| Pasireotide (SOM230) | 1.0 | 1.5 | 0.2 | >100 | 0.1 |
| Octreotide | >1000 | 0.6 | >1000 | >1000 | >1000 |
Data compiled from publicly available pharmacological datasets.
Key Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
SOM230 (pasireotide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of SOM230 in complete growth medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the SOM230 dilutions to the respective wells. Include wells with medium only (blank) and cells treated with vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of PI3K/Akt Pathway Activation
This protocol provides a framework for assessing the phosphorylation status of key proteins in the PI3K/Akt pathway following SOM230 treatment.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
SOM230 (pasireotide)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-mTOR, anti-total mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with SOM230 at the desired concentrations and for the appropriate duration. Include an untreated or vehicle-treated control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Signaling Pathway and Experimental Workflow Diagrams
Caption: SOM230 signaling pathway leading to inhibition of cell proliferation.
Caption: Experimental workflow for investigating SOM230 resistance.
Caption: Indirect mechanism of SOM230 via targeting Cancer-Associated Fibroblasts.
References
Technical Support Center: In Vivo Studies with DAT-230 (Pasireotide/SOM230)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing DAT-230 (also known as Pasireotide or SOM230) in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, clinically known as Pasireotide (SOM230), is a synthetic, long-acting multi-receptor ligand somatostatin analogue.[1][2] Its primary mechanism of action is through high-affinity binding to four of the five somatostatin receptor subtypes (SSTR1, 2, 3, and 5).[1][3] This binding inhibits the secretion of various hormones, including Adrenocorticotropic Hormone (ACTH), Growth Hormone (GH), and Insulin-like Growth Factor-1 (IGF-1).[1][4] The activation of these receptors triggers anti-secretory and anti-proliferative signaling cascades.[1]
Q2: What are the key differences between this compound (Pasireotide) and other somatostatin analogues like octreotide?
A2: While both are somatostatin analogues, this compound has a broader binding profile. Compared to octreotide, which primarily targets SSTR2, pasireotide binds with high affinity to SSTR1, SSTR2, SSTR3, and notably SSTR5.[3][4] This wider range of receptor activation can lead to different and potentially broader biological effects.
Q3: What are the common formulations of this compound used in research?
A3: this compound is available in two main formulations: a subcutaneous (SC) immediate-release formulation that requires twice-daily administration and a long-acting release (LAR) formulation for intramuscular (IM) injection, typically administered once a month in clinical settings.[3][5] For preclinical in vivo studies, the subcutaneous route is common.[6]
Troubleshooting Guide
Problem 1: I am observing unexpected hyperglycemia in my animal models after this compound administration. Is this a known side effect and how can I manage it?
Answer:
Yes, hyperglycemia is a frequently reported adverse event associated with this compound administration in both preclinical and clinical studies.[2][5][7] This is thought to be due to the drug's inhibitory effect on insulin secretion.[8][9]
Troubleshooting Steps:
-
Baseline Monitoring: Always measure baseline blood glucose levels in your animals before initiating the study.
-
Regular Glucose Monitoring: Implement a regular blood glucose monitoring schedule throughout the study, especially during the initial hours and days after administration, as transient elevations have been observed 2-6 hours post-dosing.[10][11][12]
-
Dose Adjustment: If hyperglycemia is severe, consider a dose-reduction experiment to determine if the effect is dose-dependent.
-
Consider Co-treatments: In clinical settings, metformin-based oral antidiabetic therapy has been shown to be effective in managing pasireotide-associated hyperglycemia.[13] Depending on your experimental design and goals, this could be a consideration.
Problem 2: My animals are experiencing gastrointestinal issues such as diarrhea and abdominal pain. How can I mitigate these effects?
Answer:
Gastrointestinal disturbances, including diarrhea, nausea, and abdominal pain, are among the most frequently reported side effects of this compound.[3][14]
Troubleshooting Steps:
-
Acclimatization: Ensure animals are properly acclimatized to the housing and handling procedures before the start of the experiment to minimize stress-related gastrointestinal upset.
-
Dose-Response Assessment: Determine if the severity of the gastrointestinal effects is related to the dose of this compound being administered. A lower effective dose may reduce these side effects.
-
Supportive Care: Ensure animals have easy access to food and water to prevent dehydration. Monitor body weight and overall health status closely.
-
Pathological Assessment: If the issues are severe and persistent, consider including a histopathological assessment of the gastrointestinal tract at the end of the study to look for any underlying pathology.
Problem 3: I am noticing inflammation and crust formation at the injection site. What can I do to prevent this?
Answer:
Injection site reactions have been documented in preclinical studies with this compound.[9]
Troubleshooting Steps:
-
Proper Injection Technique: Ensure proper subcutaneous or intramuscular injection technique is used. Varying the injection site with each administration can also help to minimize local irritation.
-
Vehicle Control: Always include a vehicle-only control group to ensure the reaction is due to the drug and not the vehicle.
-
Formulation Check: Ensure the drug is fully dissolved and the formulation is at the correct pH and tonicity for injection.
-
Observation and Documentation: Carefully observe and document the severity and duration of any injection site reactions.
Data Presentation
Table 1: Summary of Common Adverse Events with this compound (Pasireotide) in In Vivo Studies
| Adverse Event | Species | Frequency | Severity | Reference |
| Hyperglycemia | Human, Rat | Common | Mild to Severe | [2][6][7] |
| Diarrhea | Human | Frequent | Mild to Moderate | [3][14] |
| Nausea | Human | Common | Mild to Moderate | [3][14] |
| Abdominal Pain | Human | Common | Mild to Moderate | [3][14] |
| Injection Site Reactions | Rat | Observed | Not specified | [9] |
| Fatigue | Human | Common | Not specified | [3] |
Experimental Protocols
Protocol 1: Subcutaneous Administration of this compound in a Rodent Model
-
Formulation:
-
Dissolve this compound (Pasireotide acetate) in a sterile, physiologically compatible vehicle (e.g., sterile saline or a buffered solution). The final concentration should be calculated based on the desired dose and the average weight of the animals. A common preclinical dose mentioned is in the range of 2-50 µg/kg, administered twice daily.[6]
-
-
Animal Preparation:
-
Acclimatize animals to the laboratory environment for at least one week prior to the experiment.
-
Weigh each animal on the day of administration to calculate the precise injection volume.
-
-
Administration:
-
Gently restrain the animal.
-
Lift a fold of skin on the back, slightly away from the midline.
-
Insert a sterile needle (e.g., 25-27 gauge) into the subcutaneous space.
-
Inject the calculated volume of the this compound solution.
-
Withdraw the needle and gently apply pressure to the injection site if necessary.
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
-
Post-Administration Monitoring:
-
Monitor animals for changes in behavior, food and water intake, and body weight.
-
Regularly check for signs of hyperglycemia and gastrointestinal distress as outlined in the troubleshooting guide.
-
Inspect the injection site for any signs of inflammation or reaction.
-
Visualizations
References
- 1. Pasireotide (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pasireotide - Mechanism of Action and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety, tolerability, pharmacokinetics, and pharmacodynamics of a long-acting release (LAR) formulation of pasireotide (SOM230) in patients with gastroenteropancreatic neuroendocrine tumors: results from a randomized, multicenter, open-label, phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Phase I Study of Pasireotide (SOM 230) and Everolimus (RAD001) in Advanced Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Phase II clinical trial of pasireotide long-acting repeatable in patients with metastatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Pasireotide Diaspartate? [synapse.patsnap.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. A first-in-man study to evaluate the safety, tolerability, and pharmacokinetics of pasireotide (SOM230), a multireceptor-targeted somatostatin analog, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A first-in-man study to evaluate the safety, tolerability, and pharmacokinetics of pasireotide (SOM230), a multireceptor-targeted somatostatin analog, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pasireotide: a novel treatment for patients with acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pasireotide (SOM230) shows efficacy and tolerability in the treatment of patients with advanced neuroendocrine tumors refractory or resistant to octreotide LAR: results from a phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Pasireotide Bioavailability
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the bioavailability of pasireotide formulations. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during formulation development and evaluation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges to improving the oral bioavailability of pasireotide?
A1: Pasireotide, a cyclic hexapeptide, faces two primary obstacles to effective oral delivery. Firstly, as a peptide, it is susceptible to enzymatic degradation in the gastrointestinal (GI) tract. Secondly, its hydrophilic nature and relatively large molecular weight (1047.2 g/mol ) result in poor permeability across the intestinal epithelium.[1][2] Overcoming these challenges typically requires advanced formulation strategies that protect the peptide from degradation and enhance its absorption.
Q2: What is the mechanism of action of pasireotide, and how might bioavailability affect it?
A2: Pasireotide is a somatostatin analog that binds with high affinity to multiple somatostatin receptor subtypes (SSTRs 1, 2, 3, and 5), with a particularly high affinity for SSTR5.[3][4] Activation of these G-protein coupled receptors inhibits the secretion of various hormones, including Adrenocorticotropic Hormone (ACTH) from pituitary corticotrophs and Growth Hormone (GH) from somatotrophs.[4][5] Key downstream signaling pathways include the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels, and the modulation of the MAPK pathway, which can influence cell proliferation.[3] The bioavailability of a pasireotide formulation directly impacts its ability to reach these target receptors in sufficient concentrations to elicit a therapeutic effect. Low bioavailability will result in sub-therapeutic plasma concentrations and reduced efficacy.
Q3: Are there alternatives to the standard subcutaneous (SC) and intramuscular (IM) pasireotide formulations?
A3: Currently, pasireotide is commercially available as an immediate-release subcutaneous injection (Signifor®) and a long-acting release (LAR) intramuscular injection (Signifor® LAR).[6][7] Research is ongoing into alternative delivery systems. One promising approach is the development of a long-acting subcutaneous depot formulation, which has been shown to provide sustained release over at least one month with high bioavailability.[8][9] Additionally, strategies used for other somatostatin analogs, such as oral delivery of octreotide using transient permeability enhancers, represent a potential avenue for future pasireotide formulations.[10][11]
Q4: What are common side effects of pasireotide, and can they be formulation-dependent?
A4: The most common side effect associated with pasireotide is hyperglycemia, which can sometimes be severe.[12][13][14] This occurs because pasireotide's high affinity for SSTR5 potently suppresses insulin secretion. Other common adverse events include diarrhea, nausea, cholelithiasis (gallstones), and injection site reactions.[15] The incidence and severity of side effects can be influenced by the formulation's release profile. For instance, a formulation with a high initial burst release might lead to more acute side effects shortly after administration.
Signaling Pathway
Pasireotide exerts its effects by binding to somatostatin receptors (SSTRs), which triggers intracellular signaling cascades. The primary mechanism involves the inhibition of adenylyl cyclase and the MAPK pathway, leading to a reduction in hormone secretion.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative analysis of pasireotide (SOM230), a cyclic peptide, in monkey plasma using liquid chromatography in combination with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. signiforlar.com [signiforlar.com]
- 8. Pharmacokinetics and pharmacodynamics of a pasireotide subcutaneous depot (CAM4071) and comparison with immediate and long-acting release pasireotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. Characteristics and Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers [mdpi.com]
- 13. Stability Testing of Pharmaceutical Products | Vici Health Sciences [vicihealthsciences.com]
- 14. Long‐term efficacy and safety of once‐monthly pasireotide in Cushing's disease: A Phase III extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Safety, tolerability, pharmacokinetics, and pharmacodynamics of a long-acting release (LAR) formulation of pasireotide (SOM230) in patients with gastroenteropancreatic neuroendocrine tumors: results from a randomized, multicenter, open-label, phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing off-target effects of DAT-230 in experiments
This technical support center provides guidance for researchers using DAT-230, a potent inhibitor of Tyrosine Kinase X (TKX). While highly effective against its primary target, this compound exhibits known off-target activity against Src family kinases (SFKs), which may lead to confounding experimental results. This guide offers troubleshooting advice and protocols to help you distinguish on-target from off-target effects.
Troubleshooting Guide
Problem: My cells treated with this compound show a phenotype that is inconsistent with TKX inhibition.
-
Question: I am studying cellular adhesion, and this compound is causing detachment, which is not a known function of TKX. How can I be sure this is an off-target effect?
-
Answer: This is a strong possibility, as Src family kinases are critical regulators of cell adhesion.[1] To confirm this, we recommend performing a "rescue" experiment with a this compound-resistant mutant of TKX. If the detachment phenotype persists in cells expressing the resistant TKX mutant, it is likely an off-target effect. A washout experiment can also determine if the effect is reversible, which is characteristic of many off-target interactions.[2][3][4]
-
-
Question: I see a reduction in cell proliferation as expected, but at a much lower concentration of this compound than the reported IC50 for TKX. Could this be an off-target effect?
-
Answer: Yes, this could indicate that a more sensitive off-target kinase is responsible for the observed phenotype. We recommend performing a dose-response experiment and comparing the IC50 for your phenotype with the known IC50 values for both TKX and potential off-targets like Src. Additionally, using a structurally unrelated inhibitor of TKX should reproduce the on-target phenotype at a concentration consistent with its own IC50.
-
Problem: I am getting inconsistent results between different cell lines.
-
Question: this compound works as expected in my HEK293 cells, but in my breast cancer cell line (e.g., MDA-MB-231), I see unexpected changes in cell migration. Why would this be?
-
Answer: Different cell lines have varying expression levels and activation states of on- and off-target kinases. Breast cancer cells, for instance, can have highly active Src signaling pathways that are implicated in migration and metastasis.[5] The off-target effect on Src might be more pronounced in these cells. We recommend performing a Western blot to compare the basal phosphorylation levels of TKX and Src in your different cell lines to assess their relative pathway activities.
-
Frequently Asked Questions (FAQs)
-
Question: What are the known off-target effects of this compound?
-
Answer: this compound has been shown to inhibit members of the Src family of non-receptor tyrosine kinases, including Src, Lck, and Fyn, in the sub-micromolar range.[1][6] These kinases are involved in a wide array of cellular processes, including cell adhesion, migration, proliferation, and survival.[7][8]
-
-
Question: How can I control for the off-target effects of this compound in my experiments?
-
Answer: The best practice is to use multiple, complementary approaches. We recommend a three-pronged strategy:
-
Washout Experiment: To determine if the effect is reversible.[2][3][4]
-
Rescue Experiment: Use a version of TKX that has been mutated to be resistant to this compound.[9][10][11]
-
Use a Structurally Unrelated Inhibitor: Confirm the phenotype with a different inhibitor that targets TKX but has a distinct chemical structure and, therefore, a different off-target profile.
-
-
-
Question: At what concentration should I use this compound to minimize off-target effects?
-
Answer: Use the lowest concentration of this compound that gives you the desired on-target effect. Based on its selectivity profile, concentrations below 100 nM are less likely to cause significant inhibition of Src family kinases. However, this can be cell-type dependent. Always perform a dose-response curve for your specific assay.
-
Data Presentation
Table 1: Inhibitory Profile of this compound
This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against its primary target (TKX) and key off-target Src family kinases.
| Target Kinase | IC50 (nM) |
| TKX | 50 |
| Src | 250 |
| Lck | 400 |
| Fyn | 600 |
Data are representative and may vary depending on the assay conditions.
Experimental Protocols
Key Experiment 1: Washout Experiment
This protocol is designed to determine if the observed cellular phenotype is reversible upon removal of this compound. Reversible effects are more likely to be due to off-target binding.[2][3][4]
Methodology:
-
Treatment: Treat cells with this compound at the desired concentration (e.g., 2x IC50 for the on-target effect) for a specified period (e.g., 2 hours). Include a DMSO-treated vehicle control.
-
Washout: At time zero (t=0), collect a sample of cells for analysis. For the remaining cells, aspirate the media containing this compound.
-
Rinse: Gently wash the cells twice with pre-warmed, drug-free media to remove any residual compound.
-
Incubate: Add fresh, drug-free media to the cells and return them to the incubator.
-
Time Points: Collect samples at various time points post-washout (e.g., 2, 4, 8, and 24 hours).
-
Analysis: Analyze the phenotype of interest at each time point and compare it to the t=0 and vehicle control samples. A return to the baseline (vehicle) phenotype indicates a reversible effect.
Key Experiment 2: Rescue with a Drug-Resistant Mutant
This protocol validates that the observed phenotype is a direct result of TKX inhibition. A mutation in the ATP-binding pocket of TKX can render it insensitive to this compound.
Methodology:
-
Generate Constructs: Create expression vectors for both wild-type (WT) TKX and a this compound-resistant mutant of TKX (e.g., a gatekeeper mutation).
-
Transfection: Transfect your target cells with the WT TKX, the resistant TKX mutant, or an empty vector control. If possible, use a system where the endogenous TKX has been knocked out or knocked down.
-
Selection/Expression: Select for successfully transfected cells and allow for protein expression.
-
Treatment: Treat all three cell populations (empty vector, WT TKX, and resistant TKX) with this compound at a concentration known to produce the phenotype.
-
Analysis: Observe the phenotype in all three populations.
-
On-Target Effect: The phenotype will be observed in the empty vector and WT TKX cells but will be absent (or "rescued") in the cells expressing the resistant TKX mutant.
-
Off-Target Effect: The phenotype will be observed in all three cell populations, as the off-target protein is still sensitive to this compound.
-
Visualizations
Caption: A decision-making workflow for troubleshooting suspected off-target effects.
Caption: Signaling pathways affected by this compound's on- and off-target activities.
Caption: A step-by-step workflow for performing a washout experiment.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Targeting Protein Kinases with Selective and Semi-Promiscuous Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ccsp.hms.harvard.edu [ccsp.hms.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. Src Family Kinases - Creative Biogene [creative-biogene.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Src Family Kinases in the Central Nervous System: Their Emerging Role in Pathophysiology of Migraine and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Genetic Mutations That Drive Evolutionary Rescue to Lethal Temperature in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evolutionary rescue of resistant mutants is governed by a balance between radial expansion and selection in compact populations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pasireotide Delivery in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing pasireotide in animal models. The information is compiled from various preclinical and clinical studies to assist in the refinement of drug delivery methods and to address common challenges encountered during experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the administration of pasireotide formulations in animal studies.
Issue 1: High Variability in Plasma Drug Concentrations
Q1: We are observing significant inter-animal variability in pasireotide plasma concentrations after subcutaneous (SC) injection. What could be the cause and how can we minimize this?
A1: High pharmacokinetic variability is a known challenge in subcutaneous drug delivery. Several factors can contribute to this:
-
Injection Technique: Inconsistent injection depth and speed can lead to variable absorption. Ensure all personnel are trained on a standardized protocol.
-
Injection Site: The anatomical site of injection can influence the rate and extent of absorption. In rats, for example, absorption from the foot is faster than from the back[1]. It is crucial to use the same injection site for all animals within a study group.
-
Injection Volume: Large injection volumes relative to the animal's size can create pressure differences in the subcutaneous space, leading to inconsistent absorption and potential leakage[2][3]. For mice, an injection volume of 50 µL or less is considered optimal for intramuscular injections, a principle that can be cautiously extrapolated to subcutaneous delivery to minimize variability[2]. A 100 µL injection in a 20g mouse is equivalent to a 350 mL injection in a 70 kg human, which can cause tissue stress and affect absorption[3].
-
Animal Strain, Age, and Gender: These host-related factors can influence the structure of the subcutaneous tissue and lymphatic drainage, thereby affecting drug uptake[4]. Ensure that animals are closely matched for these parameters.
-
Formulation Properties: If you are preparing a custom formulation, issues like aggregation or precipitation at the injection site can lead to variable release.
Recommended Actions:
-
Standardize Injection Protocol: Document and standardize the needle gauge, injection depth, angle of insertion, and rate of injection.
-
Select a Consistent Injection Site: Choose a site with consistent skin thickness and vascularity and use it for all animals in the study. The dorsal back is a common site.
-
Optimize Injection Volume: Keep the injection volume as low as possible. If a larger dose is needed, consider splitting it into multiple smaller-volume injections at different sites.
-
Control for Animal Characteristics: Use animals of the same strain, sex, and a narrow age and weight range.
Issue 2: Injection Site Reactions
Q2: Our animals are developing skin reactions (redness, swelling) at the injection site after pasireotide administration. Is this expected and what can we do to mitigate it?
A2: Yes, local tissue reactions are a potential side effect of pasireotide injections, particularly with long-acting release (LAR) formulations.
-
Pasireotide Immediate-Release (SC): Studies in monkeys have shown injection site findings such as swelling, redness, and scabs with daily subcutaneous injections[5].
-
Pasireotide LAR (IM/SC): The microparticles in the LAR formulation can cause injection site reactions, including erythema and granulomas in rats[5]. These reactions have been observed with both placebo and pasireotide-containing microparticles[5].
Recommended Actions:
-
Rotate Injection Sites: If daily injections are required, rotate the injection site to allow the tissue to recover.
-
Monitor Closely: Regularly observe the injection sites for any signs of severe or persistent inflammation, ulceration, or necrosis.
-
Proper Reconstitution of LAR: For LAR formulations, ensure the microspheres are fully and evenly suspended in the diluent immediately before injection to avoid clogging and to ensure a smooth injection, which may minimize tissue trauma[6].
-
Consider Formulation: The severity of the reaction can be dependent on the drug concentration. Lowering the concentration, if experimentally feasible, may reduce the severity of the reaction[7].
-
Pathological Evaluation: At the end of the study, it is advisable to perform a histological examination of the injection sites to assess the extent of the local tissue reaction.
Issue 3: Unexpected Hyperglycemia and Poor Animal Health
Q3: Our animals are exhibiting significant hyperglycemia, weight loss, and general poor health after starting pasireotide treatment. How should we manage this?
A3: Hyperglycemia is the most common and significant systemic side effect of pasireotide. This is due to its mechanism of action, which includes the inhibition of insulin and incretin secretion[8][9].
-
Mechanism: Pasireotide binds with high affinity to somatostatin receptor subtype 5 (SSTR5), which is expressed on pancreatic beta-cells, leading to reduced insulin secretion[10]. It also decreases the secretion of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)[8].
-
Animal Model Observations:
-
In rats, pasireotide has been shown to have an inhibitory effect on insulin secretion, leading to transient hyperglycemia[5]. A small but significant increase in glucose was observed on Day 1 following a single injection of pasireotide LAR, with no effect on plasma glucose for the remaining 48 days[5].
-
In cats with hypersomatotropism, pasireotide treatment led to an initial decrease in insulin sensitivity, but this was followed by an overall improvement in glycemic control due to the reduction in growth hormone and IGF-1[11][12].
-
Recommended Management Strategy:
-
Establish Baseline Glucose Levels: Before starting the study, measure baseline fasting blood glucose and, if possible, HbA1c levels for all animals[13].
-
Regular Glucose Monitoring: Monitor blood glucose levels frequently, especially during the first few weeks of treatment and after any dose adjustments[13]. Weekly monitoring for the first 3 months is recommended in a clinical setting and can be adapted for animal studies[13].
-
Dietary Management: Ensure animals have free access to water and a standard diet. Avoid high-sugar treats or diets.
-
Consider Anti-Diabetic Co-medication: If hyperglycemia is severe and impacting animal welfare, the use of anti-diabetic medications may be necessary. In clinical practice, metformin is the first-line therapy, followed by incretin-based therapies like GLP-1 receptor agonists or DPP-4 inhibitors[8][14]. The choice of agent should be carefully considered based on the animal model and study objectives.
-
Dose Adjustment: If hyperglycemia cannot be controlled, a reduction in the pasireotide dose may be required[6][15].
-
Monitor Body Weight and Overall Health: Keep a close record of body weight, food and water intake, and general clinical signs. Weight loss can be an adverse effect of pasireotide[5].
Frequently Asked Questions (FAQs)
Formulation and Administration
Q4: What are the different formulations of pasireotide used in animal studies?
A4: The main formulations are:
-
Pasireotide Immediate-Release (IR) for Subcutaneous (SC) Injection: This is a solution for injection, typically administered twice daily[16].
-
Pasireotide Long-Acting Release (LAR) for Intramuscular (IM) Injection: This is a depot formulation consisting of pasireotide-loaded microspheres that are reconstituted and administered once every 4 weeks[6][16]. While designed for IM injection, some animal studies have administered it subcutaneously[11][17].
-
Novel Subcutaneous Depot Formulations: Formulations like CAM4071 are being developed to provide a ready-to-use, long-acting subcutaneous option[18]. Other novel delivery systems like hydrogels are also being explored to provide sustained release with subcutaneous administration[19].
Q5: What is the recommended procedure for reconstituting and administering Pasireotide LAR?
A5: The SIGNIFOR® LAR injection kit should be removed from the refrigerator and allowed to sit at room temperature for at least 30 minutes but no longer than 24 hours before reconstitution[13]. The powder should be completely suspended in the provided diluent. The injection is administered into the gluteal muscle at a 90-degree angle to the skin. It is important to aspirate to ensure a blood vessel has not been penetrated before slowly injecting the suspension[6].
Pharmacokinetics and Pharmacodynamics
Q6: How do the pharmacokinetic profiles of the different pasireotide formulations compare?
A6:
-
Pasireotide SC (IR): Shows rapid absorption, with maximal plasma concentrations observed around 0.5 hours after injection[20].
-
Pasireotide LAR (IM): Provides sustained release. After an initial increase on day 1, plasma concentrations plateau around day 20 and then decline over the following weeks[20]. Steady-state plasma concentrations are typically achieved after the third monthly injection[21].
-
CAM4071 (SC Depot): This formulation shows a relatively rapid initial release compared to pasireotide LAR, which is then sustained over a two-month period with a slow decay in plasma concentrations[18].
Q7: What is the primary mechanism of action of pasireotide?
A7: Pasireotide is a somatostatin analogue that exerts its effects by binding to somatostatin receptors (SSTRs). It has a broad binding profile with high affinity for four of the five SSTR subtypes (SSTR1, 2, 3, and 5)[21]. This is distinct from older somatostatin analogues like octreotide, which primarily target SSTR2. The high affinity for SSTR5 is particularly relevant for its efficacy in Cushing's disease, as these receptors are highly expressed in corticotroph adenomas[5]. Binding to these receptors inhibits the secretion of various hormones, including Adrenocorticotropic Hormone (ACTH) from the pituitary gland and Growth Hormone (GH)[5].
Data Presentation
Table 1: Comparison of Pasireotide Formulations in Preclinical/Clinical Studies
| Feature | Pasireotide SC (Immediate-Release) | Pasireotide LAR (Long-Acting Release) | CAM4071 (SC Depot) |
| Route of Administration | Subcutaneous (SC)[16] | Intramuscular (IM)[16] | Subcutaneous (SC)[18] |
| Dosing Frequency | Typically twice daily[16] | Once every 4 weeks[16] | Extended release over at least one month[18] |
| Time to Peak Concentration (Tmax) | ~0.5 hours[20] | Plateau around Day 20[20] | Rapid initial release compared to LAR[18] |
| Key Adverse Events | Hyperglycemia, gastrointestinal issues, injection site reactions[16] | Hyperglycemia, cholelithiasis, diarrhea[15] | Well-tolerated at doses ≤40 mg, comparable to other formulations[18] |
Table 2: Pharmacokinetic Parameters of Pasireotide LAR in Rats (Single SC Injection)
| Dose | Cmax (ng/mL) | Time to Cmax | Plasma Levels at Day 49 (ng/mL) |
| 8 mg/kg | 93 ng/mL | Day 21 | 13 ng/mL |
| 80 mg/kg | 516 ng/mL | Day 28 | 86 ng/mL |
| Data from FDA pharmacology review[5]. |
Experimental Protocols
Protocol 1: Administration of Pasireotide LAR in a Rodent Model
-
Animal Model: Male Wistar rats (specify weight range, e.g., 200-250g).
-
Acclimatization: Acclimatize animals for at least 7 days before the start of the experiment.
-
Baseline Measurements: Collect baseline blood samples for glucose and IGF-1 analysis.
-
Pasireotide LAR Preparation:
-
Remove the pasireotide LAR injection kit from refrigeration and allow it to equilibrate to room temperature for at least 30 minutes[13].
-
Reconstitute the pasireotide LAR powder with the provided diluent according to the manufacturer's instructions. Ensure the suspension is homogenous.
-
-
Administration:
-
Gently restrain the rat.
-
Administer the desired dose (e.g., 4, 8, or 80 mg/kg) via subcutaneous injection into the dorsal interscapular region[5]. Use a 21-gauge needle or as appropriate for the suspension viscosity.
-
Record the exact time of administration.
-
-
Post-Administration Monitoring:
-
Monitor the animals for any adverse reactions, including local injection site reactions and changes in behavior.
-
Measure blood glucose levels at regular intervals (e.g., 1, 4, 24 hours post-injection, and then weekly)[13].
-
Collect blood samples for pharmacokinetic and pharmacodynamic (e.g., IGF-1) analysis at predetermined time points[5].
-
Record body weight at least twice weekly.
-
Protocol 2: Management of Hyperglycemia in Pasireotide-Treated Animals
-
Establish Baseline: Measure fasting blood glucose levels in all animals prior to the first dose of pasireotide.
-
Monitoring Schedule:
-
For the first 3 months of the study, monitor blood glucose weekly.
-
After any dose increase of pasireotide, monitor blood glucose for the next 4-6 weeks[13].
-
Continue monitoring as clinically appropriate for the duration of the study.
-
-
Action Thresholds (Example):
-
Mild Hyperglycemia (e.g., >200 mg/dL): Continue monitoring. Ensure free access to water.
-
Moderate Hyperglycemia (e.g., >300 mg/dL on two consecutive readings): Consider initiation of anti-diabetic therapy. Metformin can be administered in drinking water or via oral gavage. Consult veterinary staff for appropriate dosing.
-
Severe Hyperglycemia (e.g., >400 mg/dL) with clinical signs (e.g., >10% weight loss, lethargy): Consider reducing the pasireotide dose. If no improvement, humane euthanasia may be necessary in consultation with the institutional animal care and use committee.
-
-
Record Keeping: Meticulously document all blood glucose readings, clinical observations, and any interventions (e.g., dose changes, administration of anti-diabetic drugs).
Visualizations
Caption: Pasireotide's inhibitory signaling pathway.
Caption: Workflow for Pasireotide LAR administration.
Caption: Decision logic for hyperglycemia management.
References
- 1. Subcutaneous absorption of monoclonal antibodies: role of dose, site of injection, and injection volume on rituximab pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Volume of Intramuscular Injection into the Caudal Thigh Muscles of Female and Male BALB/c Mice (Mus musculus) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges and opportunities for the subcutaneous delivery of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Signifor, Signifor LAR (pasireotide) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 7. researchgate.net [researchgate.net]
- 8. Managing hyperglycemia in patients with Cushing's disease treated with pasireotide: medical expert recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hyperglycemia induced by pasireotide in patients with Cushing’s disease or acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of Local Tissue Reactions after Anti-GnRF Injection in Male Pigs Assessed Using Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pasireotide Long-Acting Release Treatment for Diabetic Cats with Underlying Hypersomatotropism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pasireotide for the Medical Management of Feline Hypersomatotropism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. neurosurgery.pitt.edu [neurosurgery.pitt.edu]
- 14. researchgate.net [researchgate.net]
- 15. Administration | SIGNIFOR® LAR (pasireotide) [signiforlar.com]
- 16. clinicaltrials.eu [clinicaltrials.eu]
- 17. Pasireotide Long‐Acting Release Treatment for Diabetic Cats with Underlying Hypersomatotropism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics and pharmacodynamics of a pasireotide subcutaneous depot (CAM4071) and comparison with immediate and long-acting release pasireotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Subcutaneously Administered Self-Cleaving Hydrogel-Octreotide Conjugates Provide Very Long-Acting Octreotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics and Safety of Long-Acting Release Formulations of Pasireotide (SOM230) in a Male Population Who Are Hyperendemic Hepatitis B/C and Chronic Kidney Disease: An Open-Label, Phase I Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Anti-Tumor Effects of DAT-230 (Pasireotide)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor effects of DAT-230 (Pasireotide) against other somatostatin analogs (SSAs), namely octreotide and lanreotide. The information presented is collated from preclinical and clinical studies to assist researchers in evaluating its therapeutic potential.
Executive Summary
This compound (Pasireotide) is a second-generation somatostatin analog with a broader receptor binding profile than first-generation SSAs like octreotide and lanreotide. This key difference in its mechanism of action translates to distinct anti-tumor effects, particularly in neuroendocrine tumors (NETs) and pituitary adenomas. While octreotide and lanreotide primarily target somatostatin receptor subtype 2 (SSTR2), Pasireotide exhibits high affinity for SSTR1, SSTR2, SSTR3, and SSTR5.[1][2] This multi-receptor targeting may offer advantages in tumors where SSTR2 is not the predominant receptor subtype.
Clinical and preclinical evidence suggests that Pasireotide can lead to improved tumor control and progression-free survival in certain patient populations compared to other SSAs. However, it is also associated with a higher incidence of hyperglycemia. This guide will delve into the comparative efficacy, mechanisms of action, and experimental data supporting the anti-tumor effects of Pasireotide.
Mechanism of Action: A Tale of Two Generations
The anti-tumor effects of somatostatin analogs are primarily mediated through their interaction with somatostatin receptors on tumor cells. This interaction triggers a cascade of intracellular events leading to the inhibition of cell proliferation and induction of apoptosis (programmed cell death).
First-Generation Somatostatin Analogs (Octreotide, Lanreotide): These agents exert their effects predominantly through high-affinity binding to SSTR2.[3][4] Activation of SSTR2 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates various downstream signaling pathways involved in cell growth and survival.
Second-Generation Somatostatin Analog (this compound/Pasireotide): Pasireotide's broader binding profile allows it to activate a wider range of SSTRs.[1][2] Its high affinity for SSTR5, in addition to other subtypes, is a key differentiator. This multi-receptor engagement is believed to contribute to its enhanced anti-proliferative and pro-apoptotic effects in certain tumor types.[1]
Below is a diagram illustrating the differential signaling pathways of first and second-generation somatostatin analogs.
Caption: Differential signaling of somatostatin analogs.
Preclinical In Vitro Data: Head-to-Head Comparison
Multiple in vitro studies have compared the anti-proliferative and pro-apoptotic effects of Pasireotide and octreotide in various cancer cell lines.
| Cell Line | Cancer Type | Assay | Pasireotide (this compound) Effect | Octreotide Effect | Reference |
| Pancreatic NET (Primary Cultures) | Pancreatic Neuroendocrine Tumor | Cell Viability (CellTiter-Glo) | Significant inhibition | Significant inhibition (similar efficacy to Pasireotide) | [5][6] |
| Meningioma (Primary Cultures) | Meningioma | Cell Viability (Cell Titer Glo) | Significant dose-dependent inhibition | Significant inhibition (less potent than Pasireotide) | [7] |
| H69 | Small Cell Lung Cancer | Cell Viability | Strong inhibition (IC50 = 35.4 µM) | No significant effect | [8] |
| NCI-H727 | Bronchial Carcinoid | Cell Proliferation | Significant reduction | No significant effect | [9] |
Preclinical In Vivo Data: Superior Tumor Growth Inhibition
A head-to-head comparison in a spontaneous in vivo model of nonfunctioning pituitary tumors (MENX rats) demonstrated the superior anti-tumor efficacy of Pasireotide over octreotide.
| Animal Model | Tumor Type | Treatment | Key Findings | Reference |
| MENX Rats | Nonfunctioning Pituitary Tumors | Pasireotide LAR vs. Octreotide LAR | Pasireotide showed a superior anti-tumor effect in suppressing tumor growth compared to octreotide. | [10] |
Clinical Data: Efficacy in Neuroendocrine Tumors and Acromegaly
Clinical trials have evaluated the efficacy and safety of Pasireotide in patients with neuroendocrine tumors and acromegaly, often in comparison to octreotide.
Neuroendocrine Tumors (NETs)
A Phase III study in patients with metastatic NETs and carcinoid symptoms refractory to available somatostatin analogues provided the following results:
| Endpoint | Pasireotide LAR (60 mg) | Octreotide LAR (40 mg) | p-value | Reference |
| Median Progression-Free Survival (PFS) | 11.8 months | 6.8 months | 0.045 | [11] |
| Tumor Control Rate (Month 6) | 62.7% | 46.2% | 0.09 | [11] |
| Symptom Control (Month 6) | 20.9% | 26.7% | 0.53 | [11] |
Acromegaly
A head-to-head superiority study in patients with acromegaly demonstrated the following:
| Endpoint | Pasireotide LAR (40 mg/60 mg) | Octreotide LAR (20 mg/30 mg) | p-value | Reference |
| Biochemical Control (GH <2.5 µg/L and normal IGF-1) at Month 12 | 31.3% | 19.2% | 0.007 | [12] |
| Normal IGF-1 at Month 12 | 38.6% | 23.6% | 0.002 | [12] |
| Significant Tumor Volume Reduction (≥20%) | 80.8% | 77.4% | Not statistically significant | [12] |
Experimental Protocols
In Vitro Cell Viability Assay (Example using Pancreatic NET primary cultures)
-
Cell Seeding: Plate primary cells from human pancreatic neuroendocrine tumors into 24-well plates at a density of 4 x 10^4 cells per well.[5]
-
Treatment: After 24 hours of culture, treat the cells with varying concentrations of Pasireotide or octreotide (e.g., 1-10 nM) for 72 hours.[5][6] A control group with no treatment should be included.
-
Viability Assessment: Following treatment, assess cell viability using a luminescent cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), according to the manufacturer's instructions.[5]
-
Data Analysis: Express the results as a percentage of the control cells.
In Vivo Animal Study (Example using MENX Rat Model)
-
Animal Model: Utilize age-matched male and female MENX rats, which spontaneously develop nonfunctioning pituitary tumors.[10]
-
Treatment Groups: Randomly assign rats to receive either Pasireotide LAR, Octreotide LAR, or a placebo control.[10]
-
Drug Administration: Administer the drugs or placebo for a defined period (e.g., 28 or 56 days).[10]
-
Tumor Growth Monitoring: Monitor tumor growth longitudinally using high-resolution magnetic resonance imaging (MRI).[10]
-
Ex Vivo Analysis: At the end of the treatment period, euthanize the animals and collect the tumors for ex vivo analysis, including Ki67 staining for proliferation and TUNEL assay for apoptosis.[10]
-
Data Analysis: Compare tumor growth rates and molecular markers between the treatment and control groups.
Caption: In vivo experimental workflow.
Conclusion
This compound (Pasireotide) demonstrates promising anti-tumor effects, particularly in preclinical models and clinical trials for neuroendocrine tumors and acromegaly. Its broader somatostatin receptor binding profile appears to confer an advantage over first-generation SSAs in certain contexts, leading to superior inhibition of tumor growth and improved biochemical control. However, the increased incidence of hyperglycemia is a notable side effect that requires careful management.
This guide provides a comparative overview to aid researchers in their evaluation of Pasireotide. Further head-to-head studies, particularly in a wider range of cancer types and with more detailed molecular analysis, will be crucial to fully elucidate its therapeutic potential and optimal clinical positioning.
References
- 1. Phase II clinical trial of pasireotide long-acting repeatable in patients with metastatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. erc.bioscientifica.com [erc.bioscientifica.com]
- 3. Lanreotide | C54H69N11O10S2 | CID 6918011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. erc.bioscientifica.com [erc.bioscientifica.com]
- 6. Pasireotide and octreotide antiproliferative effects and sst2 trafficking in human pancreatic neuroendocrine tumor cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pasireotide is more effective than octreotide, alone or combined with everolimus on human meningioma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. db-thueringen.de [db-thueringen.de]
- 11. Phase III study of pasireotide long-acting release in patients with metastatic neuroendocrine tumors and carcinoid symptoms refractory to available somatostatin analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. endorama.gr [endorama.gr]
Decoding the Downstream Targets of SOM230 (Pasireotide) Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SOM230 (pasireotide) and other somatostatin analogs, focusing on their downstream signaling targets. Experimental data is presented to support the comparative analysis of these compounds, offering valuable insights for research and drug development in therapeutic areas targeting somatostatin receptors.
Introduction to SOM230 (Pasireotide)
SOM230, known by its generic name pasireotide, is a synthetic, long-acting cyclic hexapeptide analog of the natural hormone somatostatin.[1] It is considered a multi-receptor ligand as it exhibits high binding affinity for four of the five somatostatin receptor subtypes (SSTRs): SSTR1, SSTR2, SSTR3, and SSTR5.[2] This broad receptor profile distinguishes it from first-generation somatostatin analogs like octreotide and lanreotide, which primarily target SSTR2.[3] Pasireotide's unique binding characteristics, particularly its high affinity for SSTR5, are central to its therapeutic efficacy in conditions such as Cushing's disease and acromegaly.[4][5]
Comparative Binding Affinities of Somatostatin Analogs
The efficacy of somatostatin analogs is largely determined by their binding affinity to the different SSTR subtypes. The following table summarizes the in vitro binding affinities (IC50 in nM) of native somatostatin-14, pasireotide, octreotide, and lanreotide for human SSTR1 through SSTR5. Lower IC50 values indicate higher binding affinity.
| Compound | hSSTR1 (IC50 nM) | hSSTR2 (IC50 nM) | hSSTR3 (IC50 nM) | hSSTR4 (IC50 nM) | hSSTR5 (IC50 nM) |
| Somatostatin-14 | 1.2 ± 0.2 | 0.2 ± 0.04 | 0.6 ± 0.1 | 1.4 ± 0.3 | 0.4 ± 0.1 |
| Pasireotide (SOM230) | 9.3 ± 0.7 | 1.0 ± 0.1 | 1.5 ± 0.2 | >1000 | 0.16 ± 0.02 |
| Octreotide | >1000 | 0.4 ± 0.1 | 23 ± 2 | >1000 | 6.3 ± 0.9 |
| Lanreotide | >1000 | 1.1 ± 0.1 | 11 ± 1 | >1000 | 8.3 ± 0.8 |
Data compiled from various in vitro radioligand binding studies.[6][7]
Downstream Signaling Pathways
Activation of SSTRs by somatostatin analogs initiates a cascade of intracellular events that ultimately lead to the inhibition of hormone secretion and cell proliferation. The primary signaling pathway involves the inhibition of adenylyl cyclase and the mitogen-activated protein kinase (MAPK) pathway.
G-Protein Coupled Receptor (GPCR) Signaling
The binding of somatostatin analogs to their respective SSTRs, which are G-protein coupled receptors (GPCRs), triggers the dissociation of the G-protein subunits. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] A reduction in cAMP subsequently leads to the downstream inhibition of protein kinase A (PKA), which is a key regulator of hormone synthesis and secretion.
Caption: GPCR signaling cascade initiated by somatostatin analogs.
MAPK/ERK Pathway
The MAPK/ERK pathway is another crucial downstream target of somatostatin receptor signaling, primarily influencing cell proliferation and survival. Activation of SSTRs can lead to the dephosphorylation and inactivation of key components of this pathway, including Raf, MEK, and ERK (extracellular signal-regulated kinase). This inhibitory effect contributes to the anti-proliferative properties of somatostatin analogs.
Caption: Inhibition of the MAPK/ERK pathway by somatostatin analogs.
Comparative Efficacy on Hormone Secretion
The differential binding affinities of pasireotide and octreotide translate to varied efficacy in inhibiting hormone secretion from pituitary tumors.
-
Growth Hormone (GH) Secretion: In primary cultures of GH-secreting pituitary adenomas, both pasireotide and octreotide have been shown to inhibit GH secretion. While the overall effect can be comparable, some studies indicate that adenomas with lower SSTR2 and a lower SSTR2/SSTR5 mRNA ratio respond better to pasireotide.[8] For instance, in one study, the mean inhibition of GH secretion was -37.1% for pasireotide and -36.8% for octreotide.[8] Another study on cultured somatotropinoma cells from a patient who responded to pasireotide but not octreotide in vivo showed a significantly greater inhibition of GH secretion by pasireotide (approximately 70% inhibition) compared to octreotide (approximately 20% inhibition).[9]
-
Adrenocorticotropic Hormone (ACTH) Secretion: In corticotroph adenomas, which often overexpress SSTR5, pasireotide has demonstrated a more pronounced inhibitory effect on ACTH secretion compared to octreotide.[10] While some in vitro studies have shown that octreotide can reduce ACTH release, the clinical ineffectiveness of octreotide in Cushing's disease is often attributed to the downregulation of SSTR2 by high cortisol levels.[10]
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand for a receptor.
Objective: To determine the IC50 values of somatostatin analogs for each SSTR subtype.
Materials:
-
Cell membranes from cell lines stably expressing a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells).
-
Radioligand (e.g., 125I-[Tyr11]-SRIF-14).
-
Unlabeled somatostatin analogs (pasireotide, octreotide, lanreotide, somatostatin-14).
-
Binding buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes (20-40 µg of protein) with a fixed concentration of the radioligand (e.g., 0.05 nM) and increasing concentrations of the unlabeled competitor somatostatin analog in the binding buffer.
-
Incubate for a defined period (e.g., 30-60 minutes) at a specific temperature (e.g., 25°C) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma or beta counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, using non-linear regression analysis.[11][12][13][14][15]
Caption: Workflow for a radioligand binding assay.
cAMP Functional Assay
This assay measures the ability of a ligand to inhibit the production of cyclic AMP.
Objective: To assess the functional activity of somatostatin analogs by measuring their ability to inhibit forskolin-stimulated cAMP accumulation.
Materials:
-
Cells expressing the SSTR of interest (e.g., CHO-K1 cells).
-
Forskolin (an adenylyl cyclase activator).
-
Somatostatin analogs.
-
cAMP assay kit (e.g., using HTRF, AlphaScreen, or ELISA technology).
-
Lysis buffer.
-
Plate reader.
Procedure:
-
Seed cells in a multi-well plate and culture overnight.
-
Pre-incubate the cells with increasing concentrations of the somatostatin analog for a short period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a defined time (e.g., 30 minutes) at 37°C.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a competitive immunoassay format provided by the cAMP assay kit.
-
Plot the cAMP levels against the logarithm of the analog concentration to determine the EC50 value (the concentration of the analog that produces 50% of the maximal inhibitory effect).[16][17][18][19]
ERK Phosphorylation Assay (Western Blot)
This assay is used to determine the effect of a ligand on the phosphorylation state of ERK.
Objective: To determine if somatostatin analogs inhibit the phosphorylation of ERK.
Materials:
-
Cells of interest.
-
Somatostatin analogs.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
SDS-PAGE equipment.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Culture cells and treat with somatostatin analogs for a specific time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.
-
Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK.[20][21][22][23][24]
Caption: Western blot workflow for ERK phosphorylation analysis.
Conclusion
SOM230 (pasireotide) is a multi-receptor targeted somatostatin analog with a distinct binding profile compared to first-generation analogs like octreotide and lanreotide. Its high affinity for SSTR5, in addition to SSTR1, SSTR2, and SSTR3, underpins its efficacy in treating neuroendocrine disorders such as Cushing's disease and acromegaly. The downstream signaling of pasireotide involves the inhibition of the adenylyl cyclase and MAPK/ERK pathways, leading to a reduction in hormone secretion and cell proliferation. The comparative data and experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced mechanisms of pasireotide and other somatostatin analogs, paving the way for the development of more targeted and effective therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Novel Somatostatin Receptor Ligands Therapies for Acromegaly [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Medical Treatment with Somatostatin Analogues in Acromegaly: Position Statement [e-enm.org]
- 8. In Vitro Head-to-Head Comparison Between Octreotide and Pasireotide in GH-Secreting Pituitary Adenomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. joe.bioscientifica.com [joe.bioscientifica.com]
- 11. High-throughput receptor-binding methods for somatostatin receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. radioligand binding assays: Topics by Science.gov [science.gov]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. Real-Time Signaling Assays Demonstrate Somatostatin Agonist Bias for Ion Channel Regulation in Somatotroph Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. GloSensor™ cAMP Assay Protocol [promega.com]
- 19. pdspdb.unc.edu [pdspdb.unc.edu]
- 20. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 3.4. Western Blotting and Detection [bio-protocol.org]
- 22. benchchem.com [benchchem.com]
- 23. tools.thermofisher.com [tools.thermofisher.com]
- 24. researchgate.net [researchgate.net]
Cross-Validation of DAT-230's Efficacy in Diverse Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of DAT-230 (Pasireotide), a multi-receptor targeted somatostatin analog, across various cancer cell lines. The performance of this compound is compared with the first-generation somatostatin analog, Octreotide, and the widely used chemotherapeutic agent, Doxorubicin. This document summarizes key experimental data, details the underlying signaling pathways, and provides standardized protocols for the cited experiments to aid in the design and interpretation of cross-validation studies.
Comparative Efficacy of this compound and Alternatives
The anti-proliferative effects of this compound, Octreotide, and Doxorubicin have been evaluated in a range of cancer cell lines. The following tables summarize the available quantitative data, primarily as half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
Table 1: Efficacy in Breast Cancer Cell Lines
| Cell Line | Drug | IC50 / Effect | Citation |
| Pre-malignant lesions | This compound (Pasireotide) | 66.5% decrease in Ki67-positive cells in proliferative lesions and 56.7% in atypical hyperplasia. | [1] |
| MCF-7 | Doxorubicin | 0.68 ± 0.04 µg/mL | [2] |
| MCF-7 | Doxorubicin | 8306 nM | [3] |
| MCF-7 | Doxorubicin | 4 µM | [4] |
| MDA-MB-231 | Doxorubicin | 6602 nM | [3] |
| MDA-MB-231 | Doxorubicin | 1 µM | [4] |
| MDA-MB-231 | Doxorubicin | 1.38 µg/mL | [5] |
Table 2: Efficacy in Prostate Cancer Cell Lines
| Cell Line | Drug | IC50 / Effect | Citation |
| PC-3 | Doxorubicin | 2.64 µg/mL | [6] |
| PC-3 | Doxorubicin | 908 nM | [7] |
| PC-3 | Doxorubicin | 38.91 µg/mL | [8] |
| DU-145 | Doxorubicin | 343 nM | [7] |
| DU-145 | Octreotide | Inhibited migration and invasion. |
Table 3: Efficacy in Lung Cancer Cell Lines
| Cell Line | Drug | IC50 / Effect | Citation |
| H69 (Small Cell) | This compound (Pasireotide) | Strong inhibition of proliferation. | |
| A549 | Doxorubicin | 0.07 mM | [9] |
| A549 | Doxorubicin | 17.83 nM (48h) | [10] |
| A549 | Octreotide | Showed expression of SSTR2 and SSTR5, suggesting potential for targeting. | [11] |
Table 4: Efficacy in Colon Cancer Cell Lines
| Cell Line | Drug | IC50 / Effect | Citation |
| Caco-2 | Octreotide | Dose-dependent inhibition of proliferation. | [12] |
| HT-29 | Octreotide | Dose-dependent decrease in proliferation. | [12][13] |
| SW480 | Octreotide | Inhibited growth. | [14] |
| HCT-116 | Doxorubicin | 24.30 µg/mL | [6] |
| HCT-116 | Doxorubicin | 0.96 ± 0.02 µM | [15] |
| HT-29 | Doxorubicin | 0.88 ± 0.03 µM | [15] |
| HT-29 | Doxorubicin | 750 nM (72h) | [16] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate this compound's efficacy, the following diagrams illustrate the key signaling pathway and a standard experimental workflow.
References
- 1. Insulin-like growth factor-I inhibition with pasireotide decreases cell proliferation and increases apoptosis in pre-malignant lesions of the breast: a phase 1 proof of principle trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. jrmds.in [jrmds.in]
- 6. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 7. Combination effects of docetaxel and Doxorubicin in hormone-refractory prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reduced pim-1 expression increases chemotherapeutic drug sensitivity in human androgen-independent prostate cancer cells by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Effects of octreotide and insulin on colon cancer cellular proliferation and correlation with hTERT activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Octreotide inhibits growth of colonic cancer SW480 cells by modulating the Wnt/P-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Didox and resveratrol sensitize colorectal cancer cells to doxorubicin via activating apoptosis and ameliorating P-glycoprotein activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Efficacy of Pasireotide LAR and Immediate-Release Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of pasireotide long-acting release (LAR) and immediate-release (IR) formulations, supported by experimental data. The information is intended to assist researchers and drug development professionals in understanding the therapeutic profiles of these two formulations of the multi-receptor targeted somatostatin analog, pasireotide.
Pasireotide is a synthetic somatostatin analog with a high binding affinity for somatostatin receptor subtypes 1, 2, 3, and 5.[1][2] This broad receptor profile underlies its potent inhibitory effects on the secretion of various hormones, including growth hormone (GH) and adrenocorticotropic hormone (ACTH), making it a valuable therapeutic agent for conditions such as acromegaly and Cushing's disease.[1][3]
Mechanism of Action: Signaling Pathway
Pasireotide exerts its effects by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors. This binding activates intracellular signaling cascades that lead to the inhibition of hormone secretion and cell proliferation. The primary signaling pathways modulated by pasireotide include the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channels.[4][5] This ultimately results in the suppression of hormone release and can induce apoptosis in tumor cells.[5]
Comparative In Vivo Efficacy Data
Direct comparative in vivo efficacy studies between pasireotide LAR and immediate-release formulations in disease models are limited. The following tables summarize available data from separate studies to provide a comparative overview.
Table 1: In Vivo Efficacy of Pasireotide LAR in Animal Models
| Animal Model | Dosage and Administration | Key Findings |
| Female MEN1+/- mice with pituitary and pancreatic neuroendocrine tumors (NETs) | 40 mg/kg intramuscularly, monthly | Increased survival, reduced development of pancreatic NETs, and smaller increases in pituitary NET volume compared to placebo. |
| Diabetic cats with hypersomatotropism | 6-8 mg/kg subcutaneously, once monthly for 6 months | Significant decrease in median IGF-1 and Insulin Resistance Index. Three out of eight cats entered diabetic remission.[6] |
Table 2: In Vivo Efficacy of Immediate-Release Pasireotide in a Phase II Clinical Trial
| Patient Population | Dosage and Administration | Key Findings at 3 Months |
| 60 patients with active acromegaly | 200, 400, or 600 μg subcutaneously, twice daily | 27% of patients achieved biochemical response (GH <2.5 μg/L and normal IGF-1). 39% of patients had a >20% reduction in pituitary tumor volume.[7][8] |
Table 3: In Vivo Efficacy of Immediate-Release Pasireotide in a Phase III Clinical Trial
| Patient Population | Dosage and Administration | Key Findings at 6 and 12 Months |
| 162 patients with Cushing's disease | 600 μg or 900 μg subcutaneously, twice daily | Month 6: Normalization of urinary free cortisol (UFC) in 14.6% (600 μg) and 26.3% (900 μg) of patients. Month 12: Normalization of UFC in 13.4% (600 μg) and 25% (900 μg) of patients. Dose- and time-dependent reductions in tumor volume were observed.[9][10][11] |
Table 4: In Vivo Efficacy of Pasireotide LAR in a Phase III Clinical Trial Extension
| Patient Population | Dosage and Administration | Key Findings at 25/26 Months |
| 74 patients with acromegaly continuing on pasireotide LAR | 40 mg or 60 mg intramuscularly, every 28 days | 48.6% achieved biochemical control (GH <2.5 μg/L and normal IGF-1). 74.7% had a tumor volume decrease of ≥20% from baseline.[12][13] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
In Vivo Efficacy Study in a Mouse Model of Neuroendocrine Tumors
A representative experimental workflow for assessing the in vivo efficacy of a somatostatin analog like pasireotide is depicted below. This workflow can be adapted for both immediate-release and long-acting release formulations.
Protocol for In Vivo Antitumor Activity Assessment:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are often used for xenograft models where human tumor cells are implanted.[14] Genetically engineered mouse models (GEMMs) that spontaneously develop relevant tumors can also be utilized.[14]
-
Tumor Induction: For xenograft models, a specific number of tumor cells (e.g., 1 x 10^6) are injected subcutaneously into the flank of each mouse.[14]
-
Tumor Growth Monitoring: Tumor growth is monitored regularly, often twice a week, by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (length x width^2) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), the animals are randomly assigned to different treatment groups (e.g., vehicle control, pasireotide IR, pasireotide LAR).
-
Treatment Administration:
-
Pasireotide Immediate-Release (IR): Administered via subcutaneous (s.c.) injection, typically once or twice daily.
-
Pasireotide Long-Acting Release (LAR): Administered via intramuscular (i.m.) injection, often once every 28 days.
-
-
Efficacy Evaluation: The primary endpoint is often tumor growth inhibition. Secondary endpoints can include changes in body weight, overall health status, and survival analysis.[15] At the end of the study, tumors may be excised for further analysis (e.g., histology, biomarker assessment).
Conclusion
Both pasireotide LAR and immediate-release formulations have demonstrated in vivo efficacy in reducing hormone levels and inhibiting tumor growth in relevant preclinical and clinical settings. The long-acting release formulation offers the convenience of less frequent administration, which may improve patient compliance. The immediate-release formulation allows for more rapid dose adjustments. The choice between these formulations will depend on the specific research question or clinical indication, as well as the desired pharmacokinetic and pharmacodynamic profile. Further head-to-head in vivo efficacy studies in disease models would be beneficial to provide a more direct comparison of their therapeutic potential.
References
- 1. Pasireotide (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Pasireotide Diaspartate? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. bloomtechz.com [bloomtechz.com]
- 6. Pasireotide Long‐Acting Release Treatment for Diabetic Cats with Underlying Hypersomatotropism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Pasireotide treatment significantly reduces tumor volume in patients with Cushing's disease: results from a Phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pasireotide treatment significantly reduces tumor volume in patients with Cushing’s disease: results from a Phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novartis Pasireotide drug meets Phase III study endpoints - Clinical Trials Arena [clinicaltrialsarena.com]
- 12. Pasireotide LAR maintains inhibition of GH and IGF-1 in patients with acromegaly for up to 25 months: results from the blinded extension phase of a randomized, double-blind, multicenter, Phase III study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pasireotide LAR maintains inhibition of GH and IGF-1 in patients with acromegaly for up to 25 months: results from the blinded extension phase of a randomized, double-blind, multicenter, Phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo antitumor activity of TT-232 a novel somatostatin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of biomarkers for DAT-230 treatment response
An in-depth analysis of the publicly available scientific and medical literature reveals that "DAT-230" is not a universally recognized identifier for a specific therapeutic agent. This ambiguity prevents the creation of a targeted and accurate comparison guide for biomarkers related to its treatment response.
Several potential interpretations of "this compound" have emerged from the search for information:
-
Association with Dopamine Transporter (DAT): The acronym "DAT" is commonly used in neuroscience to refer to the dopamine transporter, a protein that regulates the concentration of dopamine in the synapse. The number "230" could potentially refer to a specific compound's binding affinity (e.g., Ki or IC50 value in nM) to the dopamine transporter, or it could be an internal designation for a research compound that is not yet in the public domain.
-
"EA-230": Another possibility is "EA-230," a derivative of human chorionic gonadotropin (hCG). This agent has been investigated for its immunomodulatory and renal protective properties. As with the anticancer agent, comprehensive data on biomarkers for treatment response and comparisons with alternative therapies are not sufficiently detailed in the public domain to construct a thorough guide.
-
Generic Medication Imprint: The number "230" is also used as an imprint on a generic version of Percocet, a combination of oxycodone and acetaminophen used for pain management. This is a well-established medication, but the context of "this compound" does not align with this interpretation, especially in the context of biomarker validation for a novel therapeutic.
Due to the lack of a clear and singular identity for "this compound" as a therapeutic agent, it is not feasible to proceed with the user's request for a comparison guide on biomarkers for treatment response. To fulfill this request, a more specific and unambiguous name or identifier for the drug is required. Without this crucial information, any attempt to create a guide would be based on speculation and would not meet the standards of accuracy and objectivity required for the target audience of researchers, scientists, and drug development professionals.
A Head-to-Head Comparison of Pasireotide (SOM230) and Lanreotide for Researchers and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of pasireotide (SOM230) and lanreotide, two prominent somatostatin analogs utilized in the management of neuroendocrine tumors and acromegaly. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of their mechanisms of action, clinical efficacy, and safety profiles, supported by experimental data.
Mechanism of Action: A Tale of Two Receptor Affinities
Both pasireotide and lanreotide exert their therapeutic effects by mimicking the natural hormone somatostatin, which regulates various physiological processes by binding to somatostatin receptors (SSTRs). However, their efficacy and side-effect profiles are largely dictated by their distinct binding affinities for the five SSTR subtypes (SSTR1-5).
Lanreotide , a first-generation somatostatin analog, primarily targets SSTR2 with high affinity and has a moderate affinity for SSTR5.[1][2] This targeted approach is effective in conditions where SSTR2 is overexpressed, such as in many growth hormone-secreting pituitary adenomas.
Pasireotide , a second-generation somatostatin analog, is distinguished by its broader receptor binding profile.[1][3] It exhibits high affinity for SSTR1, SSTR2, SSTR3, and SSTR5.[4][5] Notably, it has a 40-fold higher affinity for SSTR5 compared to other somatostatin analogs.[1][6] This multi-receptor targeting may offer a therapeutic advantage, particularly in tumors that do not predominantly express SSTR2 or have developed resistance to first-generation analogs.[1][7]
Signaling Pathways
Upon binding to their respective SSTRs, both pasireotide and lanreotide trigger a cascade of intracellular signaling events. These pathways are primarily mediated by G-protein-coupled receptors and result in the inhibition of hormone secretion and cell proliferation.[8] Key downstream effects include the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channels.[8] Furthermore, activation of these receptors can influence the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways, which are crucial for cell growth and survival.[9]
Quantitative Data Summary
The following tables summarize the key quantitative data from head-to-head and independent clinical trials, providing a clear comparison of pasireotide and lanreotide.
Table 1: Receptor Binding Affinity (IC50, nM)
| Receptor | Pasireotide (SOM230) | Lanreotide |
| SSTR1 | High | Low |
| SSTR2 | High | High |
| SSTR3 | High | Low |
| SSTR5 | Very High | Moderate |
This table illustrates the higher and broader receptor binding affinity of pasireotide compared to lanreotide, particularly for SSTR1, SSTR3, and SSTR5.[1][7]
Table 2: Efficacy in Acromegaly - PAOLA Study (24 weeks)
| Endpoint | Pasireotide LAR (40/60 mg) | Lanreotide Autogel (120 mg) / Octreotide LAR (30 mg) |
| Biochemical Control (GH <2.5 µg/L & normalized IGF-1) | 15.4% (40mg) / 20.0% (60mg) | 0% |
| Normalized IGF-1 | 24.6% (40mg) / 26.2% (60mg) | 1.5% |
| GH <2.5 µg/L | 41.5% (40mg) / 44.6% (60mg) | 30.9% |
| Tumor Volume Reduction >25% | Not Reported | Not Reported |
Data from the PAOLA study, a phase III, multicenter, randomized trial in patients with inadequately controlled acromegaly. Pasireotide LAR demonstrated superior efficacy in achieving biochemical control compared to continued treatment with first-generation somatostatin analogs.[10][11]
Table 3: Safety Profile - Common Adverse Events
| Adverse Event | Pasireotide LAR | Lanreotide Autogel |
| Hyperglycemia | 33.3% - 67.0% | 7.6% - 13.6% |
| Diabetes Mellitus | 20.6% - 25.8% | 7.6% |
| Diarrhea | 15.9% - 39.9% | 4.5% - 38% |
| Cholelithiasis | 32.6% | 34% - 37% |
| Abdominal Pain | 18.5% | 17% - 22% |
| Nausea | 15.2% | 9% - 18% |
The safety profile of pasireotide is similar to other somatostatin analogs, with the notable exception of a higher incidence and degree of hyperglycemia.[10][12][13][14][15]
Experimental Protocols
The PAOLA Study: A Head-to-Head Comparison in Acromegaly
The PAOLA (Pasireotide versus continued treatment with octreotide or lanreotide in patients with inadequately controlled acromegaly) study was a pivotal phase III, multicenter, randomized clinical trial.
-
Objective: To compare the efficacy and safety of pasireotide long-acting release (LAR) with continued treatment of octreotide LAR or lanreotide Autogel in patients with acromegaly who were inadequately controlled on first-generation somatostatin analogs.[10][11]
-
Study Design: Patients were randomized to receive either double-blind pasireotide LAR (40 mg or 60 mg) or continued open-label treatment with their prior somatostatin analog (octreotide LAR 30 mg or lanreotide Autogel 120 mg). The primary endpoint was the proportion of patients achieving biochemical control at 24 weeks.[10][16]
-
Inclusion Criteria: Adult patients with a confirmed diagnosis of acromegaly who had been treated with a stable, maximum dose of octreotide LAR or lanreotide Autogel for at least 6 months and still had a mean growth hormone (GH) level ≥2.5 µg/L and an insulin-like growth factor 1 (IGF-1) level >1.3 times the upper limit of normal.[10][16]
-
Methodology for Efficacy Assessment:
Conclusion
Pasireotide and lanreotide are both effective somatostatin analogs, but they possess distinct pharmacological profiles that influence their clinical application. Lanreotide, with its high affinity for SSTR2, remains a cornerstone of therapy for many patients with acromegaly and neuroendocrine tumors. Pasireotide's broader receptor binding profile, particularly its high affinity for SSTR5, provides a valuable therapeutic option for patients who are inadequately controlled with first-generation analogs. The superior biochemical control observed with pasireotide in the PAOLA study highlights its potential in this patient population. However, the increased risk of hyperglycemia associated with pasireotide necessitates careful patient monitoring and management. The choice between these agents should be guided by a comprehensive evaluation of the patient's specific clinical characteristics, tumor receptor expression profile, and tolerability.
References
- 1. Frontiers | Novel Somatostatin Receptor Ligands Therapies for Acromegaly [frontiersin.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Safety, tolerability, pharmacokinetics, and pharmacodynamics of a long-acting release (LAR) formulation of pasireotide (SOM230) in patients with gastroenteropancreatic neuroendocrine tumors: results from a randomized, multicenter, open-label, phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Pasireotide - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Facebook [cancer.gov]
- 10. endocrine-abstracts.org [endocrine-abstracts.org]
- 11. researchgate.net [researchgate.net]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. endocrine-abstracts.org [endocrine-abstracts.org]
- 14. profiles.wustl.edu [profiles.wustl.edu]
- 15. ATCT-30: HYPERGLYCEMIA INDUCED BY PASIREOTIDE IN PATIENTS WITH CUSHING'S DISEASE OR ACROMEGALY - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy and Safety of Pasireotide Long Acting Release (LAR) Versus Octreotide LAR or Lanreotide Autogel (ATG) in Patients With Inadequately Controlled Acromegaly | MedPath [trial.medpath.com]
The Central Role of the SST5 Receptor in Pasireotide's Mechanism of Action: A Comparative Guide
Pasireotide, a second-generation somatostatin analog (SSA), exhibits a unique multi-receptor binding profile that distinguishes it from its predecessors, octreotide and lanreotide. This guide provides a comprehensive comparison of pasireotide and other SSAs, with a focus on experimental data that confirms the critical role of the somatostatin receptor subtype 5 (SST5) in its mechanism of action. This information is intended for researchers, scientists, and drug development professionals engaged in the study of neuroendocrine tumors and related disorders.
Pasireotide's enhanced affinity for the SST5 receptor is a key determinant of its clinical efficacy, particularly in the treatment of Cushing's disease and acromegaly.[1][2][3][4][5] Unlike first-generation SSAs that primarily target the SST2 receptor, pasireotide's broader binding spectrum allows it to effectively modulate hormonal hypersecretion in tumors where SST5 is the predominant receptor subtype.
Comparative Binding Affinities of Somatostatin Analogs
The cornerstone of pasireotide's distinct mechanism lies in its binding affinity for the five known somatostatin receptor subtypes. Experimental data from radioligand binding assays consistently demonstrate pasireotide's high affinity for SST5, in addition to its interactions with other subtypes.
| Ligand | SST1 (IC50, nM) | SST2 (IC50, nM) | SST3 (IC50, nM) | SST4 (IC50, nM) | SST5 (IC50, nM) |
| Pasireotide | 9.3 | 1.0 | 1.5 | >100 | 0.16 |
| Octreotide | >1000 | 0.8 | 29 | >1000 | 6.3 |
| Lanreotide | 41 | 1.3 | 14 | >1000 | 8.1 |
Note: IC50 values represent the concentration of a ligand that is required for 50% inhibition of binding of a radioligand. Lower values indicate higher affinity.
This data clearly illustrates that while all three analogs bind to SST2 with high affinity, pasireotide possesses a significantly higher affinity for SST5 compared to both octreotide and lanreotide.
Experimental Confirmation of SST5's Role
A variety of experimental approaches have been employed to elucidate and confirm the pivotal role of the SST5 receptor in mediating the therapeutic effects of pasireotide.
Radioligand Displacement Assays
These assays are fundamental in determining the binding affinities of ligands to their receptors. In these experiments, a radiolabeled ligand with known affinity for the receptor is incubated with cells or membranes expressing the receptor. The ability of an unlabeled ligand, such as pasireotide, to displace the radiolabeled ligand is then measured. The concentration at which the unlabeled ligand displaces 50% of the radiolabeled ligand is its IC50 value.
dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Radiolabeled Ligand] --> B{SST Receptor}; C[Unlabeled Ligand (e.g., Pasireotide)] --> B; B --> D[Measurement of Bound Radioactivity]; D --> E[Calculation of IC50]; subgraph "Experimental Setup" A; C; end subgraph "Binding" B; end subgraph "Analysis" D; E; end }
Figure 1: Workflow of a radioligand displacement assay.
Downstream Signaling Pathway Analysis
Pasireotide's binding to the SST5 receptor initiates a cascade of intracellular signaling events that ultimately lead to the inhibition of hormone secretion and tumor cell growth. Key downstream effects include the inhibition of adenylyl cyclase and the modulation of the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways.
dot graph G { rankdir=TB; node [shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#202124"];
}
Figure 2: Pasireotide's SST5-mediated signaling pathway.
Experimental validation of these pathways often involves assays that measure changes in the levels of key signaling molecules.
-
Adenylyl Cyclase Activity Assay: This assay typically involves stimulating cells with an agent that increases cyclic AMP (cAMP) production, such as forskolin. The ability of pasireotide to inhibit this stimulated cAMP production is then measured, providing a direct assessment of its effect on adenylyl cyclase activity.
-
ERK Phosphorylation Assay: The activation of the MAPK pathway often culminates in the phosphorylation of extracellular signal-regulated kinase (ERK). Western blotting or ELISA-based assays can be used to quantify the levels of phosphorylated ERK (p-ERK) in response to pasireotide treatment, thereby assessing its impact on this signaling cascade.
Comparison with Alternative Treatments
The choice of treatment for conditions like Cushing's disease and acromegaly depends on various factors, including the specific receptor expression profile of the tumor.
| Treatment | Mechanism of Action | Primary Target | Efficacy in Cushing's Disease (Urinary Free Cortisol Normalization) | Efficacy in Acromegaly (IGF-1 Normalization) |
| Pasireotide | Somatostatin analog | SST5 > SST2, SST1, SST3 | 15-26% | 31-38% |
| Octreotide/Lanreotide | Somatostatin analog | SST2 > SST5 | Limited efficacy | 46-66% |
| Ketoconazole | Adrenal steroidogenesis inhibitor | Multiple cytochrome P450 enzymes | ~50% | Not applicable |
| Metyrapone | Adrenal steroidogenesis inhibitor | 11β-hydroxylase | 43-75% | Not applicable |
| Mitotane | Adrenolytic agent | Adrenal cortex | ~80% (often in combination) | Not applicable |
| Pegvisomant | GH receptor antagonist | Growth hormone receptor | Not applicable | 63-97% |
Detailed Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (IC50) of pasireotide and other somatostatin analogs for somatostatin receptor subtypes.
Materials:
-
Cell lines stably expressing individual human somatostatin receptor subtypes (SSTR1-5).
-
Radiolabeled somatostatin analog (e.g., [125I-Tyr11]-SRIF-14).
-
Unlabeled somatostatin analogs (pasireotide, octreotide, lanreotide).
-
Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare cell membranes from the transfected cell lines.
-
In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.
-
Add increasing concentrations of the unlabeled competitor ligand (pasireotide, octreotide, or lanreotide) to the wells.
-
Add the cell membranes to each well and incubate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound ligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of the competitor ligand and determine the IC50 value using non-linear regression analysis.
dot graph G { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Prepare Cell Membranes] --> B[Add Radioligand]; B --> C[Add Competitor Ligand]; C --> D[Add Membranes & Incubate]; D --> E[Filtration]; E --> F[Wash]; F --> G[Measure Radioactivity]; G --> H[Data Analysis (IC50)]; }
Figure 3: Experimental workflow for a competitive binding assay.
Adenylyl Cyclase Inhibition Assay
Objective: To measure the inhibitory effect of pasireotide on adenylyl cyclase activity.
Materials:
-
Cells expressing the SST5 receptor.
-
Forskolin (an adenylyl cyclase activator).
-
Pasireotide.
-
cAMP assay kit (e.g., ELISA-based).
-
Cell lysis buffer.
Procedure:
-
Culture cells to an appropriate confluency.
-
Pre-incubate the cells with varying concentrations of pasireotide for a short period (e.g., 15 minutes).
-
Stimulate the cells with a fixed concentration of forskolin for a defined time (e.g., 30 minutes) to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP concentration using a cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the log concentration of pasireotide to determine the inhibitory effect.
ERK Phosphorylation Assay (Western Blot)
Objective: To assess the effect of pasireotide on ERK phosphorylation.
Materials:
-
Cells expressing the SST5 receptor.
-
Pasireotide.
-
Cell lysis buffer containing protease and phosphatase inhibitors.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blot transfer system.
-
Primary antibodies against phosphorylated ERK (p-ERK) and total ERK.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Treat cells with varying concentrations of pasireotide for a specified time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against p-ERK.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK to normalize for protein loading.
-
Quantify the band intensities to determine the relative levels of p-ERK.
References
- 1. A microplate binding assay for the somatostatin type-2 receptor (SSTR2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pasireotide in the Personalized Treatment of Acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. bloomtechz.com [bloomtechz.com]
comparative study of the safety profiles of different somatostatin analogues
A comprehensive guide for researchers and drug development professionals on the safety profiles of octreotide, lanreotide, and pasireotide, supported by quantitative data, experimental methodologies, and pathway analysis.
Somatostatin analogues (SSAs) are a cornerstone in the management of neuroendocrine tumors (NETs) and other endocrine disorders, primarily through their inhibitory effects on hormone secretion and tumor growth. The three most widely used SSAs—octreotide, lanreotide, and pasireotide—exhibit distinct receptor binding profiles, which not only influence their efficacy but also contribute to differences in their safety and tolerability. This guide provides a detailed comparative study of the safety profiles of these agents, presenting quantitative data from clinical trials, outlining key experimental protocols used to assess adverse events, and illustrating the underlying signaling pathways.
Comparative Safety Profiles: A Tabular Overview
The following table summarizes the incidence of common adverse events associated with long-acting formulations of octreotide, lanreotide, and pasireotide, based on data from clinical trials and safety reviews. It is important to note that direct head-to-head-to-head comparative trials are limited, and incidence rates can vary based on the patient population and study design.
| Adverse Event | Octreotide LAR (% Incidence) | Lanreotide Autogel (% Incidence) | Pasireotide LAR (% Incidence) |
| Gastrointestinal | |||
| Diarrhea | 34 - 61[1] | 19.2 - 76[2][3] | 39.3 - 45[4] |
| Abdominal Pain | 18.5 - 24.4[4] | 9.5 - 23.0[5] | 18.5[6] |
| Nausea | 15.2 - 22.8[4] | 5.6 - 13.0[5] | 9.4 - 15.2[6] |
| Cholelithiasis | 13.6 - 39.4[4] | 8.5 - 10.8[5] | 30.9 - 32.6[4] |
| Constipation | 5.6 - 10.6[4] | 10.1[5] | 5.6[6] |
| Vomiting | - | 14.6[5] | - |
| Flatulence | - | >5[3] | - |
| Steatorrhea | - | >5[3] | - |
| Metabolic | |||
| Hyperglycemia | 13.6 - 21.7[4] | - | 57.3 - 62.9[4][7] |
| Diabetes Mellitus | 7.6[4] | - | - |
| Hypoglycemia | 3[1] | - | - |
| Cardiovascular | |||
| Bradycardia | 13.3 - 25[1][4] | - | 15.2[4] |
| QT Prolongation | 5.6[4] | - | 6.7[4] |
| Injection Site Reactions | - | 7.9[5] | - |
| Other | |||
| Headache | 6[1] | 13.5[5] | - |
| Dizziness | 6[1] | - | - |
| Fatigue | - | 12.2[5] | - |
| Itching | 18[1] | - | - |
| Hypothyroidism | 12 (subclinical)[1] | - | - |
Focus on Pasireotide-Induced Hyperglycemia
A notable difference in the safety profile of pasireotide compared to first-generation SSAs is the higher incidence and severity of hyperglycemia.[4][7] This is primarily attributed to its unique somatostatin receptor (SSTR) binding profile. While octreotide and lanreotide have a higher affinity for SSTR2, pasireotide exhibits a broader binding profile with high affinity for SSTR1, SSTR2, SSTR3, and particularly SSTR5.
The regulation of glucose homeostasis by SSAs is complex. Activation of SSTR2, predominantly found on pancreatic α-cells, inhibits glucagon secretion. Conversely, activation of SSTR5, which is highly expressed on pancreatic β-cells, leads to the inhibition of insulin secretion. Pasireotide's strong affinity for SSTR5 results in a more potent suppression of insulin release compared to the first-generation analogues. This, coupled with a less pronounced inhibition of glucagon, contributes to the development of hyperglycemia.
Experimental Protocols
The investigation of SSA-induced metabolic adverse events often involves a combination of clinical monitoring and specialized metabolic studies. Below are the methodologies for key experiments used to elucidate the mechanisms of pasireotide-induced hyperglycemia.
Oral Glucose Tolerance Test (OGTT)
Objective: To assess the body's ability to metabolize glucose and to evaluate insulin and glucagon responses to a glucose challenge.
Methodology:
-
Patient Preparation: Patients are required to fast overnight (at least 8 hours).
-
Baseline Sampling: A baseline blood sample is collected to measure fasting plasma glucose, insulin, and glucagon levels.
-
Glucose Administration: A standard oral glucose load (typically 75 grams of anhydrous glucose dissolved in water) is administered to the patient, to be consumed within 5 minutes.
-
Post-load Blood Sampling: Blood samples are collected at specific time intervals after glucose ingestion, commonly at 30, 60, 90, and 120 minutes.
-
Analysis: Plasma glucose, insulin, and glucagon concentrations are measured at each time point to determine the glucose excursion and the corresponding hormonal responses.
Hyperinsulinemic-Euglycemic Clamp
Objective: To directly measure insulin sensitivity. This technique is considered the gold standard for assessing insulin action in vivo.
Methodology:
-
Catheter Placement: Two intravenous catheters are inserted, one for the infusion of insulin and glucose, and the other in the contralateral arm for blood sampling.
-
Insulin Infusion: A continuous infusion of insulin is administered at a high rate to achieve a state of hyperinsulinemia.
-
Glucose Infusion and Monitoring: Blood glucose levels are monitored frequently (e.g., every 5-10 minutes). A variable infusion of a 20% dextrose solution is adjusted to maintain the blood glucose concentration at a constant, normal level (euglycemia).
-
Steady State: Once a steady state is reached (constant blood glucose with a stable glucose infusion rate), the amount of glucose being infused is equal to the amount of glucose being taken up by the body's tissues in response to the infused insulin.
-
Calculation: The glucose infusion rate (GIR) during the steady-state period serves as a direct measure of insulin sensitivity. A lower GIR indicates insulin resistance.
Signaling Pathways and Experimental Workflow
The differential effects of somatostatin analogues on glucose metabolism can be understood by examining their interaction with somatostatin receptors and the subsequent intracellular signaling cascades.
Caption: Somatostatin Analogue Receptor Binding and Hormonal Inhibition.
The diagram above illustrates the differential binding affinities of first-generation SSAs (octreotide/lanreotide) and pasireotide to SSTR2 and SSTR5, and the subsequent impact on glucagon and insulin secretion from pancreatic islet cells.
Caption: Clinical Trial Workflow for Comparing SSA Safety Profiles.
This flowchart outlines a typical experimental workflow for a clinical trial designed to compare the safety profiles of different somatostatin analogues.
References
- 1. Octreotide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Comparative analysis of adverse event profiles of lanreotide and octreotide in somatostatin-responsive endocrine and neoplastic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Summary of Findings - Lanreotide for the Treatment of Neuroendocrine Tumours: A Review of Clinical Effectiveness, Cost-Effectiveness, and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Long-Term Data Support Safety of Lanreotide in Advanced Neuroendocrine Tumors | Value-Based Cancer Care [valuebasedcancer.com]
- 6. mdpi.com [mdpi.com]
- 7. Pasireotide LAR maintains inhibition of GH and IGF-1 in patients with acromegaly for up to 25 months: results from the blinded extension phase of a randomized, double-blind, multicenter, Phase III study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling DAT-230
This document provides comprehensive guidance on the necessary personal protective equipment (PPE), operational plans, and disposal procedures for DAT-230, a potent investigational compound. Adherence to these protocols is critical to ensure the safety of all laboratory personnel and to maintain a secure research environment.
Core Principles of Handling Potent Compounds
The handling of potent investigator drugs like this compound requires a multi-layered approach to safety, prioritizing engineering controls, administrative procedures, and finally, personal protective equipment. The primary goal is to minimize direct contact and inhalation of the compound. For highly potent substances, containment technologies such as flexible containment glove bags or isolators are recommended to significantly reduce exposure risk.[1][2]
Personal Protective Equipment (PPE) Protocol
A rigorous PPE protocol is mandatory for all personnel handling this compound. The following table summarizes the required equipment and its purpose.
| PPE Component | Specification | Purpose |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) with an Assigned Protection Factor (APF) of 1000 or higher. | To provide a high level of protection against inhalation of potent compound dust.[1] |
| Eye Protection | Chemical splash goggles or a full-face shield integrated with the PAPR. | To protect the eyes from splashes and airborne particles.[3] |
| Hand Protection | Double nitrile gloves. | To provide a barrier against skin contact with the compound.[4] |
| Body Protection | Disposable laboratory coat with sleeves. | To protect street clothing and skin from contamination.[4] |
| Foot Protection | Closed-toe shoes. | To protect the feet from spills. |
Operational Plan for Handling this compound
1. Pre-Handling Preparation:
-
Ensure all personnel are trained on the specific hazards of this compound and the proper use of all safety equipment.
-
Verify that all engineering controls, such as ventilated balance enclosures or isolators, are functioning correctly.[2][4]
-
Prepare all necessary materials and equipment within the designated containment area to minimize movement in and out of the controlled zone.
2. Handling Procedures:
-
All manipulations of this compound powder should be conducted within a certified containment system.[4][5]
-
Use dedicated equipment for handling this compound to prevent cross-contamination.
-
Carefully weigh and handle the compound to minimize the generation of airborne particles.
3. Post-Handling Decontamination:
-
Decontaminate all surfaces and equipment that have come into contact with this compound using an approved cleaning agent.
-
Follow a strict doffing procedure for PPE to prevent self-contamination.
Disposal Plan for this compound and Contaminated Materials
All waste generated from the handling of this compound, including unused product, contaminated PPE, and cleaning materials, is considered hazardous waste and must be disposed of accordingly.
1. Waste Segregation and Collection:
-
All this compound waste must be collected in designated, clearly labeled hazardous waste containers.[6][7]
-
Empty or partially used vials and containers should be disposed of in these designated containers.[7][8][9]
2. Storage of Hazardous Waste:
-
Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) that is secure and properly labeled.[6]
3. Final Disposal:
-
The final disposal of this compound waste must be conducted by a certified hazardous waste vendor via incineration in accordance with federal, state, and local regulations.[6][7][8]
-
Maintain detailed records of all waste disposal activities.[10]
Visualizing the Personal Protective Equipment (PPE) Donning and Doffing Workflow
To ensure the safety of researchers, a strict, sequential procedure for putting on (donning) and taking off (doffing) Personal Protective Equipment (PPE) is critical. The following diagram illustrates the mandatory workflow for handling this compound.
References
- 1. aiha.org [aiha.org]
- 2. witpress.com [witpress.com]
- 3. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 6. research.cuanschutz.edu [research.cuanschutz.edu]
- 7. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 9. healthcare.uiowa.edu [healthcare.uiowa.edu]
- 10. ashp.org [ashp.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
